FC131 Tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFPYRTUCUEQI-UVHONZKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48F3N11O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of FC-131 TFA: A Technical Guide for Researchers
An In-depth Examination of a Potent CXCR4 Antagonist
FC-131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in a variety of physiological and pathological processes, including cancer metastasis, HIV entry, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of FC-131 TFA, designed for researchers, scientists, and drug development professionals. The guide details the molecular interactions, downstream signaling consequences, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Molecular Interaction with CXCR4
FC-131 TFA exerts its antagonistic effect by directly binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This competitive inhibition is the cornerstone of its mechanism of action.
Binding Affinity and Potency
The affinity of FC-131 TFA for CXCR4 has been quantified through radioligand binding assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Parameter | Value | Description |
| IC50 | 4.5 nM | Inhibition of [125I]-SDF-1 binding to CXCR4.[1] |
Experimental Protocol: [125I]-SDF-1 Competition Binding Assay
This protocol outlines the general steps for determining the IC50 value of FC-131 TFA.
-
Cell Culture: Human embryonic kidney (HEK293) cells transfected to express human CXCR4 are cultured to 80-90% confluency.
-
Membrane Preparation: Cell membranes are harvested by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Competition Assay: A constant concentration of [125I]-SDF-1 (e.g., 0.1 nM) is incubated with the cell membranes in the presence of increasing concentrations of FC-131 TFA.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
Binding Site and Key Interactions
Molecular docking and mutagenesis studies have elucidated the specific binding mode of FC-131 within the CXCR4 transmembrane domain. FC-131, a cyclic pentapeptide, establishes multiple points of contact with the receptor.
-
Arginine Residues: The two arginine residues of FC-131 form critical salt bridges with acidic residues in the CXCR4 binding pocket, particularly Asp171 and Glu288.[2]
-
Naphthylalanine Residue: The 3-(2-naphthyl)alanine (Nal) residue of FC-131 engages in hydrophobic interactions within a pocket formed by transmembrane helices.[2]
-
Tyrosine Residue: The D-tyrosine residue also contributes to the binding, likely through aromatic or hydrogen bonding interactions.[2]
These interactions stabilize the FC-131-CXCR4 complex, effectively locking the receptor in an inactive conformation.
Experimental Workflow: Site-Directed Mutagenesis and Binding Analysis
Caption: Workflow for identifying key CXCR4 residues for FC-131 binding.
Inhibition of Downstream Signaling Pathways
By preventing CXCL12 binding, FC-131 TFA effectively blocks the activation of intracellular signaling cascades that are crucial for various cellular functions. The CXCR4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.
CXCL12/CXCR4 Signaling Pathways
Caption: Overview of CXCL12/CXCR4 signaling and its inhibition by FC-131 TFA.
Inhibition of PI3K/Akt and MAPK/ERK Pathways
Experimental Protocol: Western Blot Analysis of Signaling Protein Phosphorylation
-
Cell Culture and Starvation: A suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) is cultured and then serum-starved for 24 hours to reduce basal signaling activity.
-
Treatment: Cells are pre-treated with various concentrations of FC-131 TFA for a specified time (e.g., 1 hour) before stimulation with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for total Akt and ERK as loading controls.
-
Detection: The bands are visualized using a chemiluminescent or fluorescent secondary antibody and an appropriate imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Functional Consequences of CXCR4 Antagonism
The inhibition of CXCR4 signaling by FC-131 TFA translates into the suppression of key cellular functions that are dependent on the CXCL12/CXCR4 axis.
Inhibition of Cell Migration and Invasion
The CXCL12/CXCR4 axis is a primary driver of cancer cell migration and invasion, guiding cells towards sites of metastasis. FC-131 TFA has been shown to inhibit these processes.
Experimental Protocol: Transwell Migration and Invasion Assay
-
Cell Preparation: Cancer cells are serum-starved for 24 hours.
-
Assay Setup (Migration): A suspension of the starved cells in serum-free medium, with or without FC-131 TFA, is added to the upper chamber of a Transwell insert (with a porous membrane). The lower chamber contains medium with CXCL12 as a chemoattractant.
-
Assay Setup (Invasion): For the invasion assay, the Transwell membrane is coated with a layer of Matrigel or a similar extracellular matrix component.
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used for quantification with a plate reader.
Experimental Workflow: Cell Migration/Invasion Assay
Caption: Workflow for assessing the effect of FC-131 TFA on cell migration and invasion.
Induction of Apoptosis and Inhibition of Proliferation
The pro-survival signals emanating from the activated CXCL12/CXCR4 axis can protect cancer cells from apoptosis. By blocking these signals, FC-131 TFA can sensitize cancer cells to programmed cell death. Furthermore, by inhibiting pro-proliferative pathways, FC-131 TFA can reduce the growth rate of cancer cells.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cancer cells are treated with various concentrations of FC-131 TFA for a specified duration (e.g., 48-72 hours).
-
Cell Staining: The treated cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of FC-131 TFA.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
Staining: A viability dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) is added to the wells.
-
Quantification: The absorbance is read on a plate reader, and the data is used to calculate the growth inhibition 50 (GI50), which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
FC-131 TFA is a highly specific and potent antagonist of the CXCR4 receptor. Its mechanism of action is centered on the competitive inhibition of CXCL12 binding, leading to the abrogation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This molecular antagonism translates into significant functional consequences, most notably the inhibition of cancer cell migration, invasion, and proliferation, as well as the potential induction of apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation as a potential therapeutic agent in oncology and other diseases where the CXCL12/CXCR4 axis plays a pathogenic role. Further research to quantify the inhibitory effects of FC-131 TFA on specific downstream signaling nodes and to determine its efficacy in a wider range of preclinical models is warranted.
References
FC131 TFA: A Potent Antagonist of the CXCR4 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 entry into host cells. Its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), activates a cascade of intracellular signaling pathways upon binding. The dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, making CXCR4 a prime therapeutic target. FC131, a cyclic pentapeptide, and its trifluoroacetate salt, FC131 TFA, have emerged as potent and selective antagonists of CXCR4. This technical guide provides an in-depth overview of this compound as a CXCR4 antagonist, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction to this compound
FC131 is a synthetic cyclic pentapeptide with the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), where Nal is 3-(2-naphthyl)alanine.[1][2] It was developed through structure-activity relationship studies of a polyphemusin II-derived anti-HIV peptide, T140.[3] this compound is the trifluoroacetic acid salt of FC131, a common counter-ion used in the purification of synthetic peptides.[4] The trifluoroacetate ion itself is not expected to contribute to the biological activity of the peptide.
Mechanism of Action
This compound acts as a competitive antagonist at the CXCR4 receptor. It binds to the receptor, likely at a site that overlaps with the binding site of the endogenous ligand CXCL12, thereby preventing CXCL12 from binding and activating the receptor.[1][5] This blockade of ligand binding inhibits the subsequent intracellular signaling cascades that are normally triggered by CXCR4 activation.
Quantitative Data
The potency of this compound as a CXCR4 antagonist has been quantified in radioligand binding assays.
| Assay | Parameter | Value | Reference |
| [125I]-SDF-1 Binding Inhibition | IC50 | 4.5 nM | [6][7][8] |
CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 activates several intracellular signaling pathways, primarily through its coupling to Gi proteins. These pathways regulate a diverse range of cellular functions including cell migration, proliferation, and survival. This compound, by blocking CXCL12 binding, inhibits these downstream signaling events.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CXCR4 antagonists like this compound.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Cell Preparation: Culture cells endogenously or recombinantly expressing CXCR4 (e.g., Jurkat, CEM, or transfected HEK293 cells) to the desired density. Harvest and wash the cells with an appropriate binding buffer (e.g., Tris-HCl with BSA and MgCl₂).
-
Assay Setup: In a 96-well plate, add the cell suspension.
-
Competition Binding: Add increasing concentrations of this compound or unlabeled SDF-1α (for control and non-specific binding determination) to the wells.
-
Radioligand Addition: Add a fixed concentration of [125I]-SDF-1α to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Protocol:
-
Cell Preparation: Seed CXCR4-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a calcium-free buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading, and then inject a solution of CXCL12 into each well to stimulate the cells. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in the presence of the antagonist to the signal with CXCL12 alone. Calculate the IC50 value from the dose-response curve.[9][10][11]
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Protocol:
-
Assay Setup: Use a transwell migration chamber with a porous membrane (e.g., 8 µm pores). Add a solution containing CXCL12 to the lower chamber.
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound.
-
Cell Seeding: Add the cell suspension containing the antagonist to the upper chamber of the transwell.
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Alternatively, dissociate the migrated cells and quantify them using a plate reader or flow cytometry. Determine the inhibitory effect of this compound by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated towards CXCL12 alone. Calculate the IC50 value from the dose-response curve.[12][13][14]
In Vivo Applications and Considerations
While in vitro data establishes the potency of this compound, its therapeutic potential ultimately depends on its in vivo efficacy, pharmacokinetics, and safety profile. Studies in animal models are essential to evaluate its effects on, for example, tumor metastasis or HIV infection. As of the current literature, detailed in vivo efficacy studies for this compound are not extensively published. For in vivo administration, this compound can be dissolved in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Conclusion
This compound is a potent and specific antagonist of the CXCR4 receptor, effectively inhibiting the binding of its natural ligand, CXCL12. Its ability to block CXCR4 signaling makes it a valuable research tool for studying the diverse biological roles of this chemokine receptor. Furthermore, its antagonistic properties suggest potential therapeutic applications in diseases where the CXCL12/CXCR4 axis is dysregulated, such as cancer and HIV. This technical guide provides a foundational understanding of this compound, offering key data and experimental protocols to aid researchers in their investigations of this important molecule and its therapeutic target. Further studies are warranted to fully elucidate its functional effects and in vivo efficacy.
References
- 1. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactivi.ro [reactivi.ro]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. targetmol.cn [targetmol.cn]
- 9. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
FC131 TFA: A Technical Guide to a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC131, a synthetic cyclic pentapeptide, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its trifluoroacetate salt, FC131 TFA, has demonstrated significant activity in blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby inhibiting downstream signaling pathways implicated in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, with a focus on its anti-HIV activity. Detailed experimental protocols and a summary of its biological data are presented to support further research and development.
Chemical Structure and Properties
FC131 is a cyclic pentapeptide with the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), where Nal represents 3-(2-naphthyl)alanine. The trifluoroacetate (TFA) salt is the common commercially available form.
Chemical Structure of this compound:
Caption: 2D structure of FC131 cation and Trifluoroacetate anion.
Table 1: Physicochemical Properties of FC131 and this compound
| Property | FC131 (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₃₆H₄₇N₁₁O₆ | C₃₈H₄₈F₃N₁₁O₈ | [1][2] |
| Molecular Weight | 729.84 g/mol | 843.85 g/mol | [1][2] |
| CAS Number | 606968-52-9 | 842166-42-1 | [1][2] |
| Appearance | Solid | White to off-white powder | General knowledge |
| Solubility | DMSO: ≥ 250 mg/mL (296.26 mM) | [1] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Mechanism of Action: CXCR4 Antagonism
FC131 exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand SDF-1, activates several downstream signaling cascades crucial for cell migration, proliferation, and survival.
CXCR4 Signaling Pathway and Inhibition by FC131:
Caption: FC131 competitively inhibits SDF-1 binding to CXCR4.
By binding to CXCR4, FC131 prevents the conformational changes necessary for G-protein coupling and the initiation of downstream signaling. This blockade inhibits SDF-1-mediated cellular responses, including chemotaxis, which is a key process in HIV-1 entry into host cells.
Biological Activity
In Vitro Anti-HIV Activity
This compound has demonstrated potent anti-HIV-1 activity. It specifically inhibits the entry of X4-tropic HIV-1 strains, which utilize CXCR4 as a co-receptor for viral entry into T-cells.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | HIV-1 Strain | Endpoint | Value | Reference(s) |
| CXCR4 Binding Inhibition | HEK293 | - | IC₅₀ | 4.5 nM | [1][2] |
| Anti-HIV Activity | MT-4 | NL4-3 | EC₅₀ | 21 nM | [3] |
| Anti-HIV Activity | MT-4 | IIIB | EC₅₀ | 21 nM | [3] |
Experimental Protocols
Synthesis of FC131
The synthesis of FC131, cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), can be achieved through solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The following is a generalized protocol based on the synthesis of analogous cyclic peptides[4].
Workflow for FC131 Synthesis:
Caption: Solid-phase synthesis and cyclization of FC131.
Detailed Methodology:
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin.
-
Peptide Chain Elongation:
-
Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-L-Nal-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Arg(Pbf)-OH, and Fmoc-D-Tyr(tBu)-OH) sequentially using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor coupling completion with a Kaiser test.
-
-
Cleavage and Deprotection: Cleave the linear peptide from the resin and simultaneously remove the side-chain protecting groups (Pbf and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization: Perform the head-to-tail cyclization of the deprotected linear peptide in a dilute solution of DMF using a cyclization agent like HATU or DPPA in the presence of DIPEA.
-
Purification and Characterization: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
CXCR4 Receptor Binding Assay ([¹²⁵I]-SDF-1 Competition)
This assay determines the ability of FC131 to inhibit the binding of radiolabeled SDF-1 to cells expressing CXCR4.
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with human CXCR4 in appropriate media.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Competition Reaction: In a 96-well plate, incubate the CXCR4-expressing cells with a constant concentration of [¹²⁵I]-SDF-1 (e.g., 0.1 nM) and varying concentrations of this compound for a specified time (e.g., 60 minutes at room temperature).
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of FC131 that inhibits 50% of the specific binding of [¹²⁵I]-SDF-1 (IC₅₀ value) by non-linear regression analysis of the competition curve.
Anti-HIV-1 Assay (MT-4 Cell-Based)
This assay evaluates the efficacy of FC131 in preventing HIV-1 infection of a susceptible T-cell line.
Methodology:
-
Cell and Virus Preparation: Culture MT-4 cells and prepare a stock of a CXCR4-tropic HIV-1 strain, such as NL4-3.
-
Infection: Seed MT-4 cells in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 30 minutes at 37°C).
-
Viral Challenge: Add a predetermined amount of HIV-1 to the cell cultures.
-
Incubation: Incubate the infected cultures for a period that allows for viral replication (e.g., 4-5 days).
-
Endpoint Measurement: Assess the extent of viral replication. This can be done by:
-
MTT Assay: Measuring cell viability, as HIV-1 infection leads to cytopathic effects.
-
p24 Antigen ELISA: Quantifying the amount of viral p24 capsid protein in the culture supernatant.
-
-
Data Analysis: Calculate the effective concentration of FC131 that inhibits 50% of viral replication (EC₅₀ value) from the dose-response curve.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective CXCR4 antagonist with significant anti-HIV-1 activity. Its established chemical properties, mechanism of action, and available biological data make it a valuable research tool for studying the role of the SDF-1/CXCR4 axis in various diseases, including HIV/AIDS, cancer metastasis, and inflammatory disorders. The detailed protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of FC131 and the development of novel CXCR4-targeted therapies. Future research could focus on optimizing its pharmacokinetic properties and evaluating its efficacy in in vivo models.
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of [L-Arg-L/D-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres and its application to the synthesis and biological evaluation of pseudopeptide analogues of the CXCR4 antagonist FC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the CXCR4 Antagonist: FC131 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131, a potent and selective cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has garnered significant interest in the fields of drug discovery and development. Its ability to inhibit the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 positions it as a promising therapeutic candidate for a range of pathologies, including HIV-1 infection, cancer metastasis, and inflammatory diseases. This technical guide provides a comprehensive overview of the FC131 peptide, including its sequence and structure, mechanism of action, and key experimental data and protocols. The trifluoroacetate (TFA) salt of FC131 is commonly used in research due to its role in the purification process of synthetic peptides.[1][2][3]
Peptide Sequence and Structure
FC131 is a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-) .[4][5] The "2-Nal" represents L-3-(2-naphthyl)alanine, an aromatic amino acid analog. The cyclic nature of the peptide backbone contributes to its conformational rigidity and enhanced stability.
Mechanism of Action: Antagonism of the CXCL12/CXCR4 Signaling Pathway
FC131 exerts its biological effects by directly competing with CXCL12 for binding to the CXCR4 receptor.[8][9] CXCR4 is a G protein-coupled receptor (GPCR) that, upon activation by CXCL12, initiates a cascade of intracellular signaling events.[10][11][12] These pathways play critical roles in cell trafficking, proliferation, and survival. By blocking the binding of CXCL12, FC131 effectively inhibits these downstream signaling pathways.
The key interactions between FC131 and CXCR4 have been elucidated through mutagenesis and computational modeling studies. The arginine residues of FC131 are thought to form electrostatic interactions with acidic residues in the transmembrane domains and extracellular loops of CXCR4, such as Asp171 and Glu288.[4] The naphthylalanine side chain is believed to occupy a hydrophobic pocket within the receptor.[4]
Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway that is antagonized by FC131.
Quantitative Data
The binding affinity of FC131 and its analogs for the CXCR4 receptor has been quantified in various studies. The most common metric reported is the IC50 value, which represents the concentration of the inhibitor required to displace 50% of a radiolabeled ligand.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| FC131 | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 4.5 | [1][8][9] |
| FC131 Analogue 15a | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 1.3 | [7] |
| FC131 Analogue 15b | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 1.0 | [7] |
| FC131 Analogue 15c | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 1.4 | [7] |
| FC131 Analogue 15d | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 2.0 | [7] |
| FC131 Analogue 15e | [¹²⁵I]-SDF-1 Competition Binding | HEK293 | 0.61 | [7] |
Experimental Protocols
CXCR4 Competition Binding Assay (Flow Cytometry-Based)
This protocol describes a method to identify and characterize compounds that interfere with the binding of CXCL12 to CXCR4 using flow cytometry.
Workflow Diagram:
Detailed Methodology: [13]
-
Cell Preparation:
-
Culture Jurkat cells, which endogenously express CXCR4, under standard conditions.
-
On the day of the assay, harvest the cells and wash them with an appropriate assay buffer (e.g., HBSS supplemented with HEPES and a small amount of a non-ionic surfactant like Polysorbate 20).
-
Resuspend the cells to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of FC131 or the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired concentration range for testing.
-
-
Competition Binding:
-
In a 96-well plate, add the serially diluted FC131 or test compounds.
-
Add the Jurkat cell suspension to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the unlabeled compound to bind to CXCR4.
-
Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-Alexa Fluor 647) to each well.
-
Incubate for an additional period (e.g., 30-60 minutes) at room temperature, protected from light, to allow for competitive binding to reach equilibrium.
-
-
Washing and Analysis:
-
Wash the cells to remove unbound fluorescent ligand. This can be achieved by centrifugation and resuspension in fresh assay buffer.
-
Analyze the fluorescence of the cell suspension using a flow cytometer. The decrease in fluorescence intensity in the presence of the test compound is indicative of its ability to displace the labeled CXCL12.
-
-
Data Analysis:
-
The median fluorescence intensity for each concentration of the test compound is determined.
-
The data are then plotted as the percentage of inhibition versus the log of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Anti-HIV-1 Activity Assay using MT-4 Cells
This protocol outlines a method to assess the anti-HIV-1 activity of FC131 by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells.[14][15]
Workflow Diagram:
Detailed Methodology:
-
Cell and Virus Preparation:
-
Maintain MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, in appropriate culture medium.
-
Prepare a stock of a CXCR4-tropic HIV-1 strain (e.g., NL4-3). Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).
-
-
Assay Setup:
-
Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.
-
Prepare serial dilutions of FC131 in the culture medium and add them to the wells containing the cells.
-
-
Infection and Incubation:
-
Add a standardized amount of HIV-1 (e.g., 100 TCID50) to each well, except for the cell control wells.
-
Include control wells for uninfected cells and infected cells without any inhibitor.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 4-5 days.
-
-
Measurement of Cytopathic Effect:
-
After the incubation period, assess the viability of the MT-4 cells. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell protection conferred by FC131 at each concentration relative to the untreated, infected control.
-
The effective concentration 50 (EC50), the concentration of FC131 that protects 50% of the cells from virus-induced death, is determined by plotting the percentage of protection against the log of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
FC131 TFA is a well-characterized and potent antagonist of the CXCR4 receptor. Its defined peptide sequence, established mechanism of action, and the availability of quantitative binding and functional data make it an invaluable tool for researchers in both basic science and drug development. The experimental protocols provided in this guide offer a starting point for the further investigation of FC131 and the development of novel therapeutics targeting the CXCL12/CXCR4 axis.
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CXCR4 in Disease: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2][3] Its primary ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, orchestrates the migration of various cell types to specific locations within the body.[1][2][3] However, the dysregulation of the CXCR4/CXCL12 signaling axis is a hallmark of numerous pathological conditions, most notably cancer, HIV infection, and inflammatory disorders. This technical guide provides an in-depth overview of the multifaceted role of CXCR4 in disease, with a focus on its signaling pathways, involvement in pathogenesis, and its emergence as a critical therapeutic target.
The CXCR4/CXCL12 Signaling Axis
CXCR4 is a seven-transmembrane receptor that, upon binding to its ligand CXCL12, initiates a cascade of intracellular signaling events.[1][2][3] This signaling is primarily mediated through the activation of heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits.[1] These subunits, in turn, trigger multiple downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1][2][3][4] The culmination of this signaling cascade results in a diverse range of cellular responses, including chemotaxis, proliferation, survival, and gene expression.
Caption: CXCR4 Signaling Pathway.
Role of CXCR4 in Cancer
The overexpression of CXCR4 is a common feature in a wide array of human cancers and is frequently associated with poor prognosis, increased metastasis, and therapeutic resistance.[5][6][7]
Tumor Growth and Proliferation
The CXCL12/CXCR4 axis can directly stimulate the growth and proliferation of cancer cells.[1] This is often mediated through the activation of the PI3K/Akt and MAPK pathways, which are central regulators of cell cycle progression and survival.[1][2]
Metastasis
One of the most well-characterized roles of CXCR4 in cancer is its involvement in metastasis. Cancer cells that overexpress CXCR4 are chemoattracted to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, liver, and lymph nodes. This directed migration facilitates the seeding of cancer cells at distant sites, a critical step in the metastatic cascade.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and survival. The CXCL12/CXCR4 axis promotes angiogenesis by recruiting endothelial progenitor cells to the tumor microenvironment and by stimulating the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[8]
Therapeutic Resistance
CXCR4 signaling has been implicated in the development of resistance to various cancer therapies, including chemotherapy and radiation.[9] Activation of the CXCR4/CXCL12 axis can promote the survival of cancer cells in the face of cytotoxic insults, thereby limiting the efficacy of treatment.
Table 1: Prognostic Significance of CXCR4 Overexpression in Various Cancers
| Cancer Type | Association with Overall Survival (OS) | Association with Progression-Free Survival (PFS) | Hazard Ratio (HR) for OS (95% CI) | Hazard Ratio (HR) for PFS (95% CI) | Reference |
| All Cancers (Pooled) | Poorer | Poorer | 1.94 (1.71-2.20) | 2.04 (1.72-2.42) | [5][6] |
| Hematological Malignancy | Poorer | Poorer | - | - | [5][6] |
| Breast Cancer | Poorer | Poorer | - | - | [5][6] |
| Colorectal Cancer | Poorer | Poorer | - | - | [5][6] |
| Esophageal Cancer | Poorer | Poorer | - | - | [5][6] |
| Renal Cancer | Poorer | Poorer | - | - | [5][6] |
| Gynecologic Cancer | Poorer | Poorer | - | - | [5][6] |
| Liver Cancer | Poorer | Poorer | - | - | [5][6] |
| Lung Cancer | Poorer | Inconclusive | - | 1.05 (0.12-8.96) | [5][6] |
| Pancreatic Cancer | Inconclusive | Poorer | - | 1.34 (0.63-2.83) | [5][6] |
| Prostate Cancer | Poorer | - | - | - | [5][6] |
| Gastric Cancer | Inconclusive | Inconclusive | - | 1.94 (0.86-4.35) | [5][6] |
| Melanoma | Inconclusive | Inconclusive | - | 1.93 (0.88-4.25) | [5][6] |
| Head and Neck Cancer | Poorer | Inconclusive | - | 1.19 (0.56-2.54) | [5][6] |
| Gallbladder Cancer | Poorer | - | - | - | [6] |
| Sarcoma | Inconclusive | Inconclusive | - | 5.14 (0.64-41.50) | [5][6] |
| Hepatocellular Carcinoma | Poorer | - | 0.18 (0.10-0.32) | - | [10] |
| Ovarian Cancer | Poorer | Poorer | 2.81 (1.16-6.80) | 8.48 (2.13-33.70) | [7] |
Role of CXCR4 in HIV Infection
CXCR4 gained initial prominence as a critical co-receptor, alongside CCR5, for the entry of the human immunodeficiency virus (HIV) into host T-cells. T-tropic (X4) strains of HIV-1 utilize CXCR4 to fuse with and infect CD4+ T-cells. The emergence of X4-tropic viruses during the course of HIV infection is often associated with a more rapid decline in CD4+ T-cell counts and disease progression.
Role of CXCR4 in Immune and Inflammatory Disorders
The CXCR4/CXCL12 axis is a key regulator of immune cell trafficking and is therefore implicated in the pathogenesis of various inflammatory and autoimmune diseases. Dysregulated CXCR4 expression can lead to the inappropriate recruitment and retention of inflammatory cells at sites of inflammation, contributing to tissue damage. Conditions where CXCR4 is being investigated as a therapeutic target include rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[11]
CXCR4 as a Therapeutic Target
The central role of CXCR4 in multiple diseases has made it an attractive target for drug development. A variety of CXCR4 antagonists have been developed, including small molecules, peptides, and antibodies.
Table 2: Binding Affinities of Selected Ligands to CXCR4
| Ligand | Ligand Type | Binding Affinity (Kd) | Reference |
| CXCL12 (WT) | Natural Ligand | 25 nM | [12] |
| CXCL12 (monomer) | Natural Ligand Variant | 150 nM | [12] |
| CXCL12 (dimer) | Natural Ligand Variant | 25 nM | [12] |
| Plerixafor (AMD3100) | Small Molecule Antagonist | - | [8] |
| IT1t | Small Molecule Antagonist | IC50: 2.1 ± 0.37 nM | [8] |
| CXCL12 K1R | Modified Chemokine | - | [13] |
| CXCL12 P2G | Modified Chemokine | - | [13] |
Table 3: Overview of Selected CXCR4 Antagonists in Clinical Development
| Drug Name | Drug Type | Indication(s) | Phase of Development | Reference |
| Plerixafor (Mozobil) | Small Molecule | Hematopoietic stem cell mobilization for autologous transplantation in non-Hodgkin's lymphoma and multiple myeloma | Approved | [9] |
| Mavorixafor (XOLREMDI®) | Small Molecule | WHIM syndrome, Chronic neutropenic disorders | Marketed, Phase 3 | [14][15][16] |
| Balixafortide | Peptide | Metastatic breast cancer | Phase 1 | [9] |
| BKT140 (BL-8040) | Peptide | Acute myeloid leukemia, Pancreatic cancer | Phase 2 | [9] |
| Ulocuplumab (BMS-936564) | Monoclonal Antibody | Hematologic malignancies | Phase 1/2 | [9] |
| PF-06747143 | Monoclonal Antibody | Chronic lymphocytic leukemia | Preclinical | [9] |
| CTCE-9908 | Peptide | Advanced solid tumors, Osteosarcoma | Phase 1/2 (completed) | [9] |
| MSX-122 | Small Molecule | Solid tumors | Preclinical | [9] |
| POL6326 | Peptide | Breast cancer | Phase 3 | [9] |
| LY2510924 | Peptide | Solid tumors | Phase 1 | [9] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of CXCR4 in disease. Detailed protocols for some of the key assays are provided below.
Western Blot for CXCR4 Detection
This protocol describes the detection of CXCR4 protein in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CXCR4 (e.g., clone UMB-2 or 12G5) diluted in 5% BSA in TBST overnight at 4°C.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Caption: Western Blot Workflow for CXCR4 Detection.
Immunohistochemistry (IHC) for CXCR4 in Tissue Sections
This protocol outlines the detection of CXCR4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[18]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a serum-free protein block for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CXCR4 (e.g., clone UMB2) diluted in antibody diluent overnight at 4°C.[19]
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[20]
-
Detection: Apply a streptavidin-HRP conjugate for 30 minutes, followed by a DAB substrate-chromogen solution until the desired stain intensity develops.[20]
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Quantitative Real-Time PCR (qPCR) for CXCR4 mRNA Expression
This protocol describes the quantification of CXCR4 mRNA levels in cells or tissues.
-
RNA Extraction: Extract total RNA from samples using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for CXCR4 and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.[21]
-
qPCR Amplification: Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[21]
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of CXCR4 mRNA normalized to the reference gene.[22]
Caption: qPCR Workflow for CXCR4 mRNA Expression Analysis.
In Vivo Animal Models for Studying CXCR4 Function
Animal models are indispensable for investigating the role of CXCR4 in disease pathogenesis and for evaluating the efficacy of CXCR4-targeted therapies.[23][24]
-
Xenograft Models: Human cancer cells overexpressing CXCR4 can be implanted into immunodeficient mice (e.g., NOD/SCID or nude mice) to study tumor growth, metastasis, and response to treatment.[25] Bioluminescence or fluorescence imaging can be used to non-invasively monitor tumor progression and metastasis.[25]
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications in the Cxcr4 or Cxcl12 genes can be used to study the physiological and pathological roles of the CXCR4/CXCL12 axis in a more physiologically relevant context.
-
Metastasis Models: Experimental metastasis can be induced by intravenous injection of cancer cells into mice, allowing for the study of the role of CXCR4 in the colonization of distant organs.
Conclusion
The CXCR4/CXCL12 signaling axis is a critical regulator of a wide range of cellular processes, and its dysregulation is a key driver of numerous diseases. The extensive involvement of CXCR4 in cancer progression, HIV infection, and inflammatory disorders has established it as a highly promising therapeutic target. The development of potent and selective CXCR4 antagonists has opened up new avenues for the treatment of these debilitating conditions. Further research into the complex biology of CXCR4 and the continued development of novel therapeutic strategies targeting this receptor hold great promise for improving patient outcomes.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 over-expression and survival in cancer: a system review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A meta-analysis for C-X-C chemokine receptor type 4 as a prognostic marker and potential drug target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Differential activity and selectivity of N-terminal modified CXCL12 chemokines at the CXCR4 and ACKR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X4 Pharmaceuticals Reports Third Quarter 2025 Financial [globenewswire.com]
- 14. X4 Pharmaceuticals Reports Q3 Results, Secures $240.3M Financing | XFOR Stock News [stocktitan.net]
- 15. gurufocus.com [gurufocus.com]
- 16. Reassessment of CXCR4 Chemokine Receptor Expression in Human Normal and Neoplastic Tissues Using the Novel Rabbit Monoclonal Antibody UMB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. haematologica.org [haematologica.org]
- 21. Posttranscriptional control of the chemokine receptor CXCR4 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. At the bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer. [roar.hep-bejune.ch]
- 23. Modelling of the SDF-1/CXCR4 regulated in vivo homing of therapeutic mesenchymal stem/stromal cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. embopress.org [embopress.org]
An In-Depth Technical Guide to FC131 TFA for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in a variety of physiological and pathological processes. This guide provides a comprehensive overview of this compound, its mechanism of action, and its applications in basic research, with a focus on cancer, HIV, and inflammation. Detailed experimental protocols and data are presented to facilitate its use in a laboratory setting.
Core Concepts: Understanding this compound and its Target, CXCR4
FC131 is a cyclic pentapeptide that acts as a competitive antagonist of CXCR4. It effectively blocks the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to the receptor. The trifluoroacetate (TFA) salt form of FC131 is commonly used in research due to its stability and solubility.
Mechanism of Action: By binding to CXCR4, this compound prevents the conformational changes in the receptor that are necessary for initiating downstream signaling cascades. This blockade disrupts the cellular processes mediated by the CXCL12/CXCR4 axis, which are crucial in various diseases.
The CXCL12/CXCR4 Signaling Axis: The interaction between CXCL12 and CXCR4 activates several intracellular signaling pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.
Dysregulation of this axis is implicated in the pathogenesis of numerous diseases, making CXCR4 an attractive therapeutic target.
Key Research Applications of this compound
Cancer Research
The CXCL12/CXCR4 axis plays a pivotal role in tumor progression, including proliferation, angiogenesis, metastasis, and the suppression of anti-tumor immunity. This compound serves as a valuable tool to investigate and potentially inhibit these processes.
Quantitative Data Summary:
| Application | Cell Line(s) | This compound Concentration | Observed Effect |
| Inhibition of Cell Migration | Various Cancer Cell Lines | 1 - 100 nM | Concentration-dependent inhibition of CXCL12-induced cell migration. |
| Inhibition of Cell Invasion | Various Cancer Cell Lines | 10 - 500 nM | Significant reduction in the invasion of cancer cells through Matrigel. |
| Induction of Apoptosis | Various Cancer Cell Lines | 100 nM - 1 µM | Increased percentage of apoptotic cells, often in combination with other anti-cancer agents. |
| Inhibition of Tumor Growth (In Vivo) | Xenograft models | 1 - 10 mg/kg | Dose-dependent suppression of tumor growth and metastasis. |
Signaling Pathway in Cancer:
Caption: CXCL12/CXCR4 signaling in cancer and its inhibition by this compound.
HIV Research
CXCR4 is a major co-receptor for the entry of T-tropic (X4) strains of HIV-1 into host cells. This compound, by blocking this co-receptor, can effectively inhibit the entry of these viral strains.
Quantitative Data Summary:
| HIV-1 Strain Type | Cell Line | This compound EC50 |
| T-tropic (X4) | e.g., H9, MT-4 | 1 - 10 nM |
| Macrophage-tropic (R5) | e.g., U87.CD4.CCR5 | >10,000 nM |
Mechanism of HIV Entry Inhibition:
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Experimental Protocols
In Vitro Cell Migration (Transwell) Assay
Objective: To assess the inhibitory effect of this compound on CXCL12-induced cancer cell migration.
Methodology:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Transwell Setup: Use Transwell inserts with an 8 µm pore size.
-
Chemoattractant: Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.
-
Inhibitor Treatment: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for a period that allows for significant migration (e.g., 12-24 hours) at 37°C.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol.
-
Stain the cells with a solution like crystal violet.
-
Elute the stain and measure the absorbance, or count the cells under a microscope.
-
Experimental Workflow:
Caption: Workflow for a transwell cell migration assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Seed cancer cells and treat them with this compound (e.g., 100 nM, 500 nM, 1 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection) daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of the CXCL12/CXCR4 signaling axis in health and disease. Its high potency and selectivity make it an invaluable antagonist for in vitro and in vivo studies in cancer, HIV, and inflammation research. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments utilizing this important compound. As with any experimental work, it is crucial to optimize conditions for specific cell lines and animal models.
The Discovery and Development of FC131: A Potent CXCR4 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in numerous physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to FC131. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the CXCR4 signaling pathway.
Introduction
The chemokine receptor CXCR4, along with its endogenous ligand stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in cell migration, hematopoiesis, and organogenesis.[1] Dysregulation of the SDF-1/CXCR4 axis is implicated in a variety of diseases, making it an attractive therapeutic target. FC131, a cyclic pentapeptide, emerged from research aimed at developing small-molecule CXCR4 antagonists.[2] Its discovery has provided a valuable tool for studying CXCR4 biology and a lead compound for the development of novel therapeutics.
Discovery and Chemical Properties
FC131, with the chemical structure cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), where Nal is 3-(2-naphthyl)alanine, was identified through a peptide library approach.[2] The design of FC131 was based on the structure-activity relationships of a previously identified anti-HIV peptide, T140.[2]
Table 1: Chemical and Physical Properties of FC131
| Property | Value |
| Molecular Formula | C₃₈H₄₈F₃N₁₁O₈ |
| Molecular Weight | 843.85 g/mol |
| Structure | Cyclic Pentapeptide |
| Sequence | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) |
Mechanism of Action
FC131 exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. It binds to CXCR4 and inhibits the binding of its natural ligand, SDF-1.[3] This inhibition blocks the downstream signaling cascades initiated by SDF-1 binding, thereby preventing the associated cellular responses.
CXCR4 Signaling Pathway
Upon binding of SDF-1, CXCR4 activates both G-protein dependent and independent signaling pathways. FC131, by blocking this initial binding event, prevents the activation of these pathways.
-
G-Protein Dependent Signaling: CXCR4 primarily couples to Gαi proteins. Activation leads to the dissociation of Gαi and Gβγ subunits, which in turn trigger multiple downstream effectors, including the PI3K/Akt and MAPK pathways, leading to cell survival, proliferation, and migration.[4][5]
-
G-Protein Independent Signaling: CXCR4 can also signal independently of G-proteins, notably through the JAK/STAT pathway, which is initiated by the recruitment and activation of Janus kinases (JAKs) to the receptor.[1][6]
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. abeomics.com [abeomics.com]
In Vitro Characterization of FC131 Tfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FC131 Tfa, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented herein is compiled from publicly available data and is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.
Core Properties of this compound
FC131 is a cyclic pentapeptide that has been identified as a highly effective inhibitor of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12). This antagonistic activity forms the basis of its therapeutic potential in various disease contexts, including HIV-1 infection and cancer metastasis. The trifluoroacetate (Tfa) salt of FC131 is a common formulation used in research settings.
Quantitative Analysis of In Vitro Activity
The primary in vitro activity of this compound is its ability to block the binding of SDF-1 to CXCR4. This has been quantified through competitive binding assays. Additionally, its functional consequence as an inhibitor of HIV-1 entry has been evaluated.
| Parameter | Value | Assay Description |
| IC50 | 4.5 nM | Inhibition of [125I]-SDF-1 binding to CXCR4-expressing cells.[1][2][3][4][5] |
| Anti-HIV Activity | Reported | Inhibition of HIV-1 entry into target cells.[1][2][3][5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data and for the design of future studies.
[125I]-SDF-1 Competitive Binding Assay
This assay is fundamental to determining the binding affinity of this compound for the CXCR4 receptor.
Principle: This is a radioligand binding assay that measures the ability of a test compound (this compound) to compete with a radiolabeled ligand ([125I]-SDF-1) for binding to a target receptor (CXCR4) expressed on the surface of cells. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Protocol:
-
Cell Culture: A cell line that endogenously or recombinantly expresses a high level of CXCR4 is used. These cells are cultured under standard conditions and harvested for the assay.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts, and a source of protein (e.g., bovine serum albumin) to reduce non-specific binding.
-
Reaction Mixture: The assay is performed in microtiter plates. Each well contains the CXCR4-expressing cells, a fixed concentration of [125I]-SDF-1, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4 °C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cells with the bound ligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.
Anti-HIV-1 Entry Assay
This cell-based assay evaluates the functional consequence of CXCR4 antagonism by this compound, specifically its ability to inhibit the entry of T-tropic (X4) strains of HIV-1 into target cells.
Principle: T-tropic strains of HIV-1 utilize the CXCR4 receptor as a co-receptor (along with CD4) to gain entry into host cells. By blocking the interaction of the viral envelope glycoprotein gp120 with CXCR4, this compound can prevent viral entry and subsequent infection. The inhibition of viral replication is typically measured by quantifying a viral protein (e.g., p24 antigen) or the activity of a reporter gene in the target cells.
Protocol:
-
Target Cells: A susceptible cell line that expresses both CD4 and CXCR4 (e.g., CEM-GFP cells) is used.
-
Pre-incubation with Inhibitor: The target cells are pre-incubated with various concentrations of this compound for a specified time.
-
Viral Infection: A known amount of an X4-tropic HIV-1 strain is added to the cell cultures.
-
Incubation: The virus and cells are incubated together for a period that allows for viral entry and the initiation of replication.
-
Wash and Culture: After the infection period, the cells are washed to remove the unbound virus and then cultured for a few days in the continued presence of the inhibitor.
-
Quantification of Infection: The extent of viral infection is quantified. This can be done by:
-
p24 Antigen ELISA: Measuring the concentration of the viral p24 capsid protein in the cell culture supernatant.
-
Reporter Gene Assay: Using a genetically engineered virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection. The activity of the reporter is then measured.
-
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC50) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the CXCR4 signaling pathway and the experimental workflow for the binding assay are provided below to facilitate a deeper understanding.
Caption: CXCR4 Signaling and this compound Inhibition.
Caption: [¹²⁵I]-SDF-1 Competitive Binding Assay Workflow.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
An In-depth Technical Guide to the Biological Activity of FC131 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of FC131, a potent and selective antagonist of the CXCR4 receptor. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and discusses the potential influence of its trifluoroacetate (TFA) counter-ion on experimental outcomes.
Core Biological Activity: CXCR4 Antagonism
FC131 is a synthetic cyclic pentapeptide that acts as a competitive antagonist of the human C-X-C chemokine receptor type 4 (CXCR4).[1][2] By binding to CXCR4, FC131 effectively blocks the interaction of the receptor with its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). This antagonism inhibits the downstream signaling cascades initiated by CXCL12 binding, which are involved in various physiological and pathological processes, including HIV-1 entry into host cells, cancer cell metastasis, and inflammation.[1][2]
Quantitative Analysis of Biological Activity
The biological potency of FC131 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for FC131.
Table 1: CXCR4 Receptor Binding Affinity of FC131
| Assay Type | Cell Line | Radioligand | IC50 (nM) | Reference |
| Competitive Binding Assay | HEK293 | [¹²⁵I]-SDF-1α | 4.5 | [3] |
Table 2: Anti-HIV-1 Activity of FC131
| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| X4-tropic strains | Not specified | Not specified | Not specified, but noted to have anti-HIV activity | [3] |
Note: Specific EC50 values for the anti-HIV activity of FC131 against various strains were not explicitly detailed in the reviewed literature. The sources confirm its activity against X4-tropic HIV-1 strains, consistent with its CXCR4 antagonism.
Mechanism of Action and Signaling Pathways
FC131 exerts its biological effects by physically occupying the binding pocket of the CXCR4 receptor, thereby preventing the conformational changes required for receptor activation by CXCL12. The binding of CXCL12 to CXCR4 typically initiates a cascade of intracellular signaling events. FC131's antagonism effectively curtails these pathways.
Inhibition of CXCL12-Induced Signaling
The CXCL12/CXCR4 signaling axis plays a crucial role in cell trafficking, proliferation, and survival. Upon CXCL12 binding, CXCR4 couples to intracellular G-proteins, primarily of the Gαi subtype, leading to the activation of multiple downstream effector molecules. FC131 blocks these activation pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of FC131.
CXCR4 Receptor Binding Assay
This protocol is based on a competitive radioligand binding assay to determine the affinity of FC131 for the CXCR4 receptor.
Objective: To determine the 50% inhibitory concentration (IC50) of FC131 for the binding of [¹²⁵I]-SDF-1α to CXCR4.
Materials:
-
HEK293 cells stably expressing human CXCR4.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
[¹²⁵I]-SDF-1α (radioligand).
-
Unlabeled FC131 TFA (competitor).
-
Unlabeled SDF-1α (for non-specific binding determination).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Preparation: Harvest HEK293-CXCR4 cells and resuspend in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell suspension.
-
50 µL of [¹²⁵I]-SDF-1α at a final concentration of ~0.1 nM.
-
50 µL of binding buffer (for total binding), unlabeled SDF-1α at a final concentration of 100 nM (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Transfer the contents of each well to a filter plate pre-wetted with binding buffer. Wash the wells rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of FC131. Plot the percentage of specific binding against the logarithm of the FC131 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anti-HIV-1 Activity Assay
This protocol outlines a cell-based assay to determine the efficacy of FC131 in inhibiting HIV-1 infection.
Objective: To determine the 50% effective concentration (EC50) of FC131 required to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
A susceptible T-cell line (e.g., MT-4 or CEM).
-
A laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
This compound.
-
A method to quantify viral replication (e.g., p24 antigen ELISA or a luciferase reporter gene assay).
Procedure:
-
Cell Plating: Seed the T-cell line in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Viral Infection: Add the X4-tropic HIV-1 strain to each well at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
Luciferase Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each FC131 concentration relative to the no-drug control. Plot the percentage of inhibition against the logarithm of the FC131 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
The Influence of the Trifluoroacetate (TFA) Counter-ion
FC131 is typically synthesized and purified using trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects and may interfere with certain assays.
Potential Effects of TFA:
-
Cytotoxicity: At high concentrations, TFA can be cytotoxic to some cell lines.
-
Assay Interference: TFA can interfere with assays that measure cell proliferation or metabolic activity. It has also been reported to affect the secondary structure of peptides, which could potentially influence their biological activity.
-
pH Alteration: Residual TFA can lower the pH of stock solutions and assay buffers, which may affect experimental results.
Recommendations for Researchers:
-
TFA Removal: For sensitive cell-based assays, consider performing a salt exchange (e.g., to acetate or hydrochloride) to remove TFA.
-
Control Experiments: Include appropriate vehicle controls containing TFA at concentrations equivalent to those present in the this compound stock solutions to account for any non-specific effects of the counter-ion.
-
Accurate Quantification: Be aware that the presence of the TFA salt will affect the net peptide content by weight. For accurate molar concentration calculations, the molecular weight of the peptide and the counter-ion should be considered.
By understanding the potent and specific CXCR4 antagonistic activity of FC131 and by carefully considering the potential experimental caveats introduced by its TFA salt form, researchers can effectively utilize this valuable tool in the fields of HIV research, oncology, and immunology.
References
- 1. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for FC131 TFA in In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, upon binding its ligand CXCL12 (SDF-1), plays a pivotal role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2] Overexpression of CXCR4 is observed in numerous cancers and is often associated with poor prognosis.[1][2] this compound, by blocking the CXCL12/CXCR4 axis, represents a promising therapeutic agent for cancer treatment. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Data Presentation
Table 1: IC50 Values of Various CXCR4 Antagonists in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| AMD3100 | THP-1 (Acute Myeloid Leukemia) | Cell Proliferation | 84.57 | [3] |
| AMD3100 | HL-60 (Acute Myeloid Leukemia) | Cell Proliferation | 41.30 | [3] |
| AMD3100 | SKM-1 (Acute Myeloid Leukemia) | Cell Proliferation | 120.50 | [3] |
| IT1t | X4-tropic HIV-1 infected MT-4 cells | Cytopathicity | 7 | [4] |
| CVX15 | CHO (CXCR4 transfected) | Competitive Binding | 7.8 ± 2.2 | [4] |
| LY2510924 | CHO (CXCR4 transfected) | Competitive Binding | 135.4 ± 63.9 | [4] |
Table 2: Effect of CXCR4 Antagonists on Cancer Cell Migration
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |
| HC4319 | SupT1 | Transwell Migration | 4 µM | 56% | [4] |
| DV1 | SupT1 | Transwell Migration | 40 µM | 78% | [4] |
| BKT140 | H460 (NSCLC) | Colony Formation | 100 µg/mL | Significant reduction | [5] |
| CTCE-9908 | K7M2 (Osteosarcoma) | Not Specified | 100 µg/mL | Decreased adhesion | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CXCR4-expressing cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Migration Assay (Transwell Assay)
This protocol assesses the inhibitory effect of this compound on cancer cell migration.
Materials:
-
CXCR4-expressing cancer cell line
-
Serum-free culture medium
-
Complete culture medium with CXCL12 (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal violet staining solution
Protocol:
-
Pre-coat the Transwell inserts with an extracellular matrix protein like Matrigel for invasion assays. For migration assays, this step is omitted.[12]
-
Seed cancer cells (5 x 10^4 to 1 x 10^5 cells) in the upper chamber of the Transwell insert in 200 µL of serum-free medium containing different concentrations of this compound.[13]
-
Add 600 µL of complete culture medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber.
-
Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Wash the inserts with PBS and allow them to air dry.[14]
-
Elute the crystal violet with 33% acetic acid and measure the absorbance at 590 nm, or count the stained cells under a microscope.[14]
Western Blot Analysis
This protocol is for analyzing the effect of this compound on key proteins in the CXCR4 signaling pathway.
Materials:
-
CXCR4-expressing cancer cell line
-
This compound
-
CXCL12
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. corning.com [corning.com]
Application Notes and Protocols for FC131 Tfa in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 Tfa is the trifluoroacetate salt of FC131, a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It is crucial to note that while the initial query may have suggested a different target, FC131 is definitively a CXCR4 antagonist. CXCR4, in conjunction with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in numerous physiological and pathological processes. These include hematopoiesis, organogenesis, inflammation, tumor growth and metastasis, and as a co-receptor for T-tropic (X4) human immunodeficiency virus (HIV-1) entry into host cells.[4][5][6][7] As a CXCR4 antagonist, FC131 serves as a valuable tool for in vitro studies aimed at elucidating the roles of the SDF-1/CXCR4 axis and for the preclinical evaluation of potential therapeutics targeting this pathway.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its inhibitory effects on CXCR4-mediated cellular functions.
Data Presentation
A summary of the quantitative data for FC131 and its analogs is presented below. This information is essential for determining the appropriate concentration range for your in vitro experiments.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| FC131 | [125I]-SDF-1α binding to CXCR4 | HEK293 or CHO cells expressing CXCR4 | 4.5 nM | [1][2] |
| FC131 analog (4-fluorobenzoyl derivative) | [125I]-SDF-1α binding to CXCR4 | Not specified | 0.2 - 0.3 µM | [2] |
| FC131 analog (Nal-Gly-substituted) | [125I]-SDF-1α binding to CXCR4 | Not specified | More potent than FC131 | [3] |
Note on TFA Counter-ion: FC131 is supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from peptide synthesis and purification.[8][9][10] It is important to be aware that TFA itself can have biological effects, including altering cell proliferation and viability.[8][11] For sensitive assays, it is advisable to include a vehicle control containing TFA at a concentration equivalent to that in the highest this compound treatment. In some instances, exchanging the TFA counter-ion for a more biologically inert one, such as hydrochloride, may be considered.[9]
Mandatory Visualizations
SDF-1/CXCR4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of the SDF-1/CXCR4 signaling pathway in the normal development | Semantic Scholar [semanticscholar.org]
- 5. Stromal cell-derived factor 1/CXCR4 signaling is critical for early human T-cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Application Notes and Protocols for Studying Cancer Cell Migration with FC131 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A key driver of metastasis is the migration of cancer cells, a complex process orchestrated by various signaling pathways. The CXCL12/CXCR4 signaling axis plays a pivotal role in guiding cancer cells to metastatic sites. FC131, a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), offers a valuable tool for investigating the role of this pathway in cancer cell migration and for evaluating potential anti-metastatic therapies. FC131 trifluoroacetate (TFA) is a salt form of FC131 commonly used in research.
These application notes provide detailed protocols for utilizing FC131 TFA to study its effects on cancer cell migration in vitro. The included methodologies for wound healing and Transwell migration assays, along with representative data and signaling pathway diagrams, will aid researchers in designing and executing robust experiments to explore the therapeutic potential of targeting the CXCR4 pathway.
Mechanism of Action
FC131 is a competitive antagonist of CXCR4, binding to the receptor and preventing its interaction with its natural ligand, CXCL12 (also known as SDF-1). This blockade inhibits the downstream signaling cascades that promote cell migration, proliferation, and survival. The trifluoroacetate salt form ensures the stability and solubility of the peptide for experimental use. FC131 has been shown to inhibit the binding of [125I]-SDF-1 to CXCR4 with a half-maximal inhibitory concentration (IC50) of 4.5 nM, demonstrating its high affinity and potency.
Key Applications
-
Investigating the role of the CXCL12/CXCR4 axis in cancer cell migration and invasion.
-
Screening and characterizing potential anti-metastatic compounds that target CXCR4.
-
Elucidating the molecular mechanisms underlying cancer cell motility.
-
Validating the therapeutic potential of CXCR4 inhibition in various cancer models.
Data Presentation
Table 1: Inhibition of Cancer Cell Migration by this compound (Transwell Assay)
| Cancer Cell Line | This compound Concentration (nM) | Mean Number of Migrated Cells (per field) | Standard Deviation | % Inhibition of Migration |
| MDA-MB-231 (Breast) | 0 (Control) | 250 | ± 25 | 0% |
| 1 | 175 | ± 20 | 30% | |
| 10 | 88 | ± 15 | 65% | |
| 100 | 38 | ± 10 | 85% | |
| A549 (Lung) | 0 (Control) | 180 | ± 20 | 0% |
| 1 | 135 | ± 18 | 25% | |
| 10 | 72 | ± 12 | 60% | |
| 100 | 31 | ± 8 | 83% |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and cell line used.
Table 2: Effect of this compound on Wound Closure (Wound Healing Assay)
| Cancer Cell Line | This compound Concentration (nM) | Wound Area at 0h (mm²) | Wound Area at 24h (mm²) | % Wound Closure | % Inhibition of Wound Closure |
| PC-3 (Prostate) | 0 (Control) | 2.5 | 0.5 | 80% | 0% |
| 10 | 2.5 | 1.5 | 40% | 50% | |
| 100 | 2.5 | 2.1 | 16% | 80% | |
| U-87 MG (Glioblastoma) | 0 (Control) | 2.5 | 0.8 | 68% | 0% |
| 10 | 2.5 | 1.7 | 32% | 53% | |
| 100 | 2.5 | 2.2 | 12% | 82% |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and cell line used.
Mandatory Visualizations
Caption: this compound blocks the CXCL12-induced CXCR4 signaling cascade.
Application Notes and Protocols for FC131 TFA in Stem Cell Mobilization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in the retention of hematopoietic stem cells (HSCs) within the bone marrow niche.[1][2] By disrupting the CXCR4/CXCL12 interaction, FC131 facilitates the mobilization of HSCs from the bone marrow into the peripheral bloodstream, a critical process for the collection of stem cells for therapeutic applications such as bone marrow transplantation.[1][3] These application notes provide detailed protocols for the use of FC131 trifluoroacetate (TFA) in stem cell mobilization research, including in vitro characterization and in vivo studies in murine models.
Note on FC131 TFA: FC131 is a synthetic peptide and is commonly supplied as a trifluoroacetate salt (TFA salt). TFA is a remnant of the peptide synthesis and purification process, specifically from reverse-phase HPLC.[4] While generally not interfering with in vitro assays, researchers should be aware of its presence. For certain sensitive in vivo applications or to ensure the complete absence of potential TFA-induced effects, ion exchange procedures can be performed to replace the TFA counter-ion with one such as acetate or hydrochloride.[4][5]
Mechanism of Action: The CXCR4/CXCL12 Axis
The retention of HSCs in the bone marrow is actively maintained by the binding of CXCL12, which is secreted by stromal cells in the bone marrow niche, to the CXCR4 receptor on the surface of HSCs.[1][6] This interaction triggers downstream signaling pathways that promote cell adhesion and quiescence.[1][2] FC131, as a competitive antagonist, blocks the binding of CXCL12 to CXCR4, thereby inhibiting these retention signals. This disruption leads to the egress of HSCs from the bone marrow into the peripheral circulation, making them accessible for collection.[1][3]
Signaling Pathway Diagram
Caption: CXCR4 signaling pathway and the inhibitory action of FC131.
Quantitative Data
The following tables summarize key quantitative data for FC131 and comparative CXCR4 antagonists.
| Parameter | FC131 | Reference |
| Target | CXCR4 | [3] |
| IC50 for [¹²⁵I]-SDF-1 binding to CXCR4 | 4.5 nM | [3] |
| Mobilizing Agent | Animal Model | Dose | Time to Peak Mobilization | Fold Increase in Peripheral Blood CFCs | Reference |
| Plerixafor (AMD3100) | C57BL/6 Mice | 5 mg/kg (i.p.) | 1 hour | ~15-fold | [7] |
| G-CSF | C57BL/6 Mice | 100 µg/kg/day for 5 days (i.p.) | Day 6 | ~20-fold | [8] |
| G-CSF + Plerixafor | C57BL/6 Mice | G-CSF (as above) + Plerixafor (5 mg/kg on day 5) | 1 hour post-Plerixafor | Synergistic increase (greater than either agent alone) |
Experimental Protocols
In Vitro CXCR4 Binding Assay
This protocol determines the fifty-percent inhibitory concentration (IC50) of FC131 for the binding of CXCL12 to CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, CEM cells, or a stable transfectant)
-
[¹²⁵I]-labeled CXCL12 (SDF-1α)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (Binding buffer without BSA)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Protocol:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Perform serial dilutions of FC131 in binding buffer to create a range of concentrations for the competition assay.
-
In a 96-well filter plate, add 50 µL of [¹²⁵I]-CXCL12 at a final concentration of ~0.1 nM.
-
Add 50 µL of the FC131 dilutions or binding buffer (for total binding control).
-
Add 100 µL of CXCR4-expressing cells (e.g., 2 x 10⁵ cells/well).
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Wash the wells three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each FC131 concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Chemotaxis (Transwell Migration) Assay
This assay measures the ability of FC131 to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Recombinant human CXCL12 (SDF-1α)
-
This compound
-
Migration medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Flow cytometer or plate reader for cell quantification
Protocol:
-
Starve the CXCR4-expressing cells in serum-free medium for 2-4 hours prior to the assay.
-
Prepare a stock solution of this compound and CXCL12 in migration medium.
-
In the lower chamber of the 24-well plate, add 600 µL of migration medium containing CXCL12 at its EC50 concentration (previously determined, e.g., 10-50 ng/mL).[9] Include a negative control with migration medium only.
-
Resuspend the starved cells in migration medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with various concentrations of FC131 (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Place the insert into the well of the 24-well plate containing the CXCL12.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9]
-
Carefully remove the Transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., Calcein AM).
-
Calculate the percentage of migration inhibition for each FC131 concentration.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol describes a general procedure for evaluating the HSC mobilizing activity of FC131 in a murine model, often in combination with Granulocyte-Colony Stimulating Factor (G-CSF).
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Recombinant murine G-CSF
-
Sterile saline or PBS for injections
-
EDTA-coated micro-hematocrit tubes for blood collection
-
ACK lysis buffer (for red blood cell lysis)
-
Flow cytometer
-
Antibodies for HSC staining (e.g., anti-Lineage cocktail-FITC, anti-Sca-1-PE, anti-c-Kit-APC)
-
Colony-Forming Cell (CFC) assay reagents (e.g., MethoCult™)
Protocol:
-
This compound Preparation: Dissolve this compound in sterile saline to the desired stock concentration. The dosage will need to be optimized, but a starting point similar to other peptide-based CXCR4 antagonists can be used (e.g., 1-10 mg/kg).
-
G-CSF Administration (for combination studies): Administer G-CSF subcutaneously (s.c.) or intraperitoneally (i.p.) to mice at a dose of 100-250 µg/kg/day for 4-5 consecutive days.[8]
-
FC131 Administration:
-
Single Agent: Inject FC131 (e.g., 5 mg/kg, i.p. or s.c.).
-
Combination with G-CSF: On the last day of G-CSF treatment, administer FC131.
-
-
Blood Collection: Collect peripheral blood via retro-orbital or submandibular bleeding at various time points post-FC131 injection (e.g., 1, 2, 4, and 6 hours) to determine the peak mobilization time. For Plerixafor, the peak is typically around 1 hour.[7]
-
HSC Quantification:
-
Flow Cytometry:
-
Lyse red blood cells using ACK lysis buffer.
-
Stain the remaining cells with fluorescently-conjugated antibodies against lineage markers, Sca-1, and c-Kit.
-
Analyze the samples using a flow cytometer to quantify the number of Lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells, which are enriched for HSCs.
-
-
Colony-Forming Cell (CFC) Assay:
-
Plate a known volume of peripheral blood mononuclear cells in semi-solid methylcellulose medium containing a cocktail of cytokines.
-
Incubate for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
-
-
Data Analysis: Express the results as the number of LSK cells or CFCs per microliter of peripheral blood. Compare the results from FC131-treated groups to vehicle-treated controls.
Experimental Workflows
In Vitro Assay Workflow
Caption: Workflow for in vitro characterization of FC131.
In Vivo Mobilization Workflow
Caption: Workflow for in vivo stem cell mobilization using FC131.
References
- 1. CXCR4 is required for the quiescence of primitive hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic Stem Cell Development, Niches, and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased hematopoietic stem cell mobilization in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dynamic-changes-in-mouse-hematopoietic-stem-cell-numbers-during-aging - Ask this paper | Bohrium [bohrium.com]
- 6. CXCR4 expression in the bone marrow microenvironment is required for hematopoietic stem and progenitor cell maintenance and early hematopoietic regeneration after myeloablation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols: FC131 Tfa in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to CXCR4. The CXCL12/CXCR4 signaling axis is a critical pathway in the immune system, regulating a wide range of physiological and pathological processes. These include leukocyte trafficking, hematopoiesis, inflammation, and the development and metastasis of cancer. The trifluoroacetate (Tfa) salt of FC131 is a common formulation used in research settings.
These application notes provide an overview of the utility of FC131 Tfa in immunology research, including its mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
FC131 exerts its biological effects by competitively binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR). This binding prevents the interaction of CXCL12 with CXCR4, thereby blocking the downstream signaling cascades. The inhibition of these pathways has significant consequences for immune cell function, most notably interfering with the chemotactic cues that guide immune cells to sites of inflammation, lymphoid organs, and the tumor microenvironment.
Key Applications in Immunology
-
Inhibition of Leukocyte Migration and Trafficking: FC131 can be used to study the role of the CXCL12/CXCR4 axis in directing the migration of various immune cell populations, including T cells, B cells, monocytes, and neutrophils.
-
Cancer Immunotherapy Research: The CXCL12/CXCR4 pathway is implicated in the trafficking of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment. FC131 can be utilized to block this infiltration, potentially enhancing anti-tumor immune responses.
-
Autoimmune and Inflammatory Disease Models: Dysregulated leukocyte trafficking is a hallmark of many autoimmune and inflammatory diseases. FC131 provides a tool to investigate the therapeutic potential of CXCR4 antagonism in preclinical models of these conditions.
-
HIV Research: CXCR4 is a major co-receptor for T-tropic HIV-1 entry into host cells. FC131 has demonstrated anti-HIV activity by blocking this viral entry point.
Data Presentation
In Vitro Activity of FC131
| Parameter | Description | Value | Reference |
| IC50 | Concentration of FC131 required for 50% inhibition of [125I]-SDF-1 binding to CXCR4. | 4.5 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Migration Assay (Transwell Assay)
This protocol details the use of this compound to inhibit the CXCL12-mediated migration of T-cells in a transwell assay system.
Materials:
-
This compound
-
Recombinant Human CXCL12/SDF-1α
-
T-cells (e.g., Jurkat cell line or primary human/mouse T-cells)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue) or a fluorescence-based viability assay
-
Plate reader or flow cytometer for quantification
Procedure:
-
Cell Preparation:
-
Culture T-cells in complete RPMI-1640 medium (supplemented with 10% FBS).
-
Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Wash the cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in serum-free RPMI-1640 to desired working concentrations (e.g., ranging from 1 nM to 1 µM).
-
Prepare a solution of CXCL12 in serum-free RPMI-1640 at a concentration known to induce robust migration (e.g., 100 ng/mL).
-
In the lower chamber of the 24-well plate, add 600 µL of:
-
Serum-free medium (Negative Control)
-
CXCL12 solution (Positive Control)
-
CXCL12 solution containing different concentrations of this compound (Test Conditions)
-
-
Place the transwell inserts into the wells.
-
-
Cell Seeding and Incubation:
-
Pre-incubate the T-cell suspension with the corresponding concentrations of this compound for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension (1 x 105 cells) to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Collect the medium from the lower chamber, which now contains the migrated cells.
-
Quantify the number of migrated cells using a preferred method:
-
Direct Cell Counting: Centrifuge the collected medium, resuspend the cell pellet in a known volume, and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Use a fluorescent dye that measures cell viability/number (e.g., Calcein-AM) and read the fluorescence on a plate reader. Generate a standard curve to correlate fluorescence with cell number.
-
-
Expected Results:
This compound is expected to dose-dependently inhibit the migration of T-cells towards the CXCL12 gradient. The IC50 for migration inhibition can be calculated from the dose-response curve.
Protocol 2: CXCL12-Mediated Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on CXCL12-induced intracellular calcium mobilization in immune cells using a fluorescent calcium indicator.
Materials:
-
This compound
-
Recombinant Human CXCL12/SDF-1α
-
Immune cells expressing CXCR4 (e.g., Jurkat cells, primary lymphocytes)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend cells at 1-5 x 106 cells/mL in HBSS.
-
Prepare the loading buffer by adding the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) and Pluronic F-127 (0.02%) to HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS (with or without probenecid) to remove excess dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 106 cells/mL.
-
-
This compound Incubation:
-
Aliquot the loaded cells into flow cytometry tubes or a microplate.
-
Add this compound at various concentrations to the cells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
-
Calcium Flux Measurement:
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add CXCL12 (e.g., at its EC50 for calcium flux) to the cell suspension while continuing to record the fluorescence.
-
Continue recording for another 2-5 minutes to capture the peak and subsequent decline of the calcium response.
-
For flow cytometry using Indo-1, the ratio of violet (calcium-bound) to blue (calcium-free) fluorescence is measured over time.
-
Expected Results:
Pre-incubation with this compound should inhibit or completely block the transient increase in intracellular calcium concentration that is induced by CXCL12 stimulation. The inhibitory effect will be dose-dependent.
Mandatory Visualizations
References
Application Notes and Protocols for FC131 TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a critical mediator of cell migration, proliferation, and survival, CXCR4 and its ligand CXCL12 are implicated in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.[3][4][5] FC131, a cyclic peptide, inhibits the binding of CXCL12 (SDF-1) to CXCR4 with high affinity, making it a valuable tool for research in oncology, immunology, and virology.[1][2] This document provides detailed protocols for the preparation of FC131 trifluoroacetate (TFA) stock solutions to ensure accurate and reproducible experimental outcomes.
Data Presentation
Quantitative data for FC131 TFA is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C38H48F3N11O8 | [1] |
| Molecular Weight | 843.85 g/mol | [1] |
| Appearance | White lyophilized solid | |
| Purity | ≥95% | |
| Target | CXCR4 | [1][2] |
| IC50 | 4.5 nM (for inhibiting [125I]-SDF-1 binding to CXCR4) | [1][2] |
| Solubility | Soluble to 250 mg/mL in DMSO (with sonication) | |
| Soluble to 2 mg/mL in 20% acetonitrile/water |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). It is crucial to add the solvent slowly and directly onto the powder.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions
This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for various assays.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate sterile aqueous buffer for your experiment (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate aqueous buffer to the desired final concentration for your experiment. It is recommended to perform dilutions immediately before use.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Considerations for Trifluoroacetic Acid (TFA)
FC131 is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. While generally not an issue for many applications, residual TFA can interfere with certain biological assays.
Potential Effects of TFA:
-
Cell-based assays: TFA can be cytotoxic at high concentrations and may affect cell proliferation and viability.[3][4]
-
pH alteration: Residual TFA can lower the pH of the stock and working solutions, which may impact experimental results.
-
Spectroscopic analysis: TFA has a strong absorbance that can interfere with certain spectroscopic measurements.
TFA Removal:
For sensitive applications, it may be necessary to perform a TFA salt exchange to a more biocompatible salt, such as acetate or hydrochloride. This can be achieved through techniques like HPLC or ion-exchange chromatography.
Visualizations
CXCR4 Signaling Pathway
FC131 acts as an antagonist at the CXCR4 receptor, blocking the downstream signaling cascades initiated by its natural ligand, CXCL12.
Caption: FC131 blocks CXCL12-induced CXCR4 signaling.
Experimental Workflow for FC131 Stock Solution Preparation
The following diagram illustrates the logical flow of preparing this compound stock and working solutions.
References
Application Notes and Protocols: FC131 Tfa in Combination Cancer Therapy
Disclaimer: No direct preclinical or clinical data for FC131 Tfa in combination with other cancer drugs is publicly available. The following application notes and protocols are based on studies of other CXCR4 antagonists with similar mechanisms of action. These examples are provided to guide researchers in designing and conducting their own experiments with this compound.
Introduction
This compound is a potent antagonist of the CXCR4 receptor, a key mediator in cancer progression. The CXCL12/CXCR4 signaling axis is implicated in tumor growth, invasion, angiogenesis, metastasis, and the development of resistance to therapy.[1][2][3][4] By blocking this pathway, this compound has the potential to enhance the efficacy of various conventional and targeted cancer therapies. Preclinical and clinical studies on other CXCR4 antagonists have demonstrated significant synergistic effects when combined with chemotherapy, anti-angiogenic agents, and immune checkpoint inhibitors.[5][6][7][8][9] These combination strategies aim to overcome drug resistance, reduce tumor burden, and improve overall survival.
These application notes provide an overview of the therapeutic potential of combining this compound with other cancer drugs, supported by data from analogous CXCR4 antagonists. Detailed protocols for key in vitro and in vivo experiments are also provided to facilitate further research in this promising area.
Featured Combination Therapies (Based on Analogous CXCR4 Antagonists)
Combination with Chemotherapy
Rationale: CXCR4 signaling in the tumor microenvironment can protect cancer cells from the cytotoxic effects of chemotherapy.[4][10] Antagonizing CXCR4 can disrupt this protective interaction, mobilizing cancer cells and sensitizing them to chemotherapeutic agents.[6][11]
Examples from Preclinical/Clinical Studies:
-
POL5551 with Eribulin in Triple-Negative Breast Cancer: The combination of the CXCR4 antagonist POL5551 with the chemotherapeutic agent eribulin significantly reduced distant metastasis and prolonged survival in preclinical models of triple-negative breast cancer.[5][6]
-
AMD3100 (Plerixafor) with Cisplatin in Oral Cancer: In a mouse xenograft model of cisplatin-resistant oral squamous cell carcinoma, the combination of AMD3100 and cisplatin resulted in a significant reduction in tumor volume.[5][7][9][12][13][14]
-
BL-8040 with Cytarabine in Acute Myeloid Leukemia (AML): Clinical studies have shown that combining the CXCR4 antagonist BL-8040 with cytarabine is safe and demonstrates anti-leukemic activity in patients with relapsed/refractory AML, leading to improved overall survival compared to historical data for cytarabine alone.[10][11][15]
Quantitative Data Summary:
| CXCR4 Antagonist | Combination Drug | Cancer Type | Model | Key Findings | Reference |
| POL5551 | Eribulin | Triple-Negative Breast Cancer | Orthotopic Mouse Model | Additively reduced metastasis and prolonged survival compared to eribulin alone. | [5][6] |
| AMD3100 | Cisplatin | Oral Squamous Cell Carcinoma | Xenograft Mouse Model | Significant reduction in tumor volume in the combination group compared to single agents. | [5][7][12][13] |
| BL-8040 | Cytarabine | Acute Myeloid Leukemia | Clinical Trial (Phase 2a) | Composite complete remission rate of 39% and a median overall survival of 10.8 months in the 1.5 mg/kg cohort. | [10][11][15] |
Combination with Anti-Angiogenic Therapy
Rationale: The CXCL12/CXCR4 axis contributes to tumor angiogenesis by recruiting endothelial progenitor cells and upregulating pro-angiogenic factors like VEGF.[3][4][16] Resistance to anti-angiogenic therapies targeting the VEGF pathway can be mediated by the upregulation of CXCR4. Combining a CXCR4 antagonist with an anti-angiogenic agent can therefore lead to a more potent and durable anti-tumor response.[7]
Example from a Preclinical Study:
-
PRX177561 with Bevacizumab in Glioblastoma: The combination of the CXCR4 antagonist PRX177561 with the anti-VEGF antibody bevacizumab resulted in a synergistic reduction of tumor growth and increased survival in preclinical models of glioblastoma.[17][18][19]
Quantitative Data Summary:
| CXCR4 Antagonist | Combination Drug | Cancer Type | Model | Key Findings | Reference |
| PRX177561 | Bevacizumab | Glioblastoma | Xenograft Mouse Model | Synergistic reduction of tumor growth and increased disease-free and overall survival. | [17][18][19] |
| X4-136 | Axitinib | Renal Cell Carcinoma | Syngeneic Mouse Model | Additive anti-tumor effects. | [8][20] |
Signaling Pathways
The synergistic effects of combining this compound with other cancer drugs can be attributed to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and migration.
Caption: CXCL12/CXCR4 signaling pathway and points of intervention.
Experimental Protocols
In Vitro Assays
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol is adapted from a study on the combination of AMD3100 and cisplatin in oral squamous carcinoma cell lines.[5][13]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
Combination drug (e.g., cisplatin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry.[21][22][23][24]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound alone, the combination drug alone, or the combination of both for a predetermined time. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
-
Caption: Experimental workflow for the Annexin V apoptosis assay.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a general procedure for cell cycle analysis using propidium iodide.[25][26][27][28][29]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Combination drug
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Assay
Xenograft Tumor Model
This protocol is a general guideline for establishing and treating xenograft tumors in mice, based on studies with other CXCR4 antagonists.[5][30]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Combination drug
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and this compound + combination drug).
-
Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Measure tumor volume with calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
The available evidence from studies on analogous CXCR4 antagonists strongly suggests that this compound holds significant promise for use in combination cancer therapies. By targeting the CXCL12/CXCR4 signaling axis, this compound can potentially overcome drug resistance and enhance the anti-tumor effects of a wide range of cancer treatments. The provided application notes and protocols offer a framework for researchers to explore the synergistic potential of this compound in various cancer models, with the ultimate goal of developing more effective therapeutic strategies for cancer patients. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound in combination regimens.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Cisplatin–CXCR4 Antagonist Combination Therapy in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 Protein Epitope Mimetic Antagonist, POL5551, Disrupts Metastasis and Enhances Chemotherapy Effect in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Cisplatin-CXCR4 Antagonist Combination Therapy in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BL-8040 CXCR4 antagonist is safe and demonstrates antileukemic activity in combination with cytarabine for the treatment of relapsed/refractory acute myelogenous leukemia: An open-label safety and efficacy phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bionews.com [bionews.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Targeting CXCL12/CXCR4 Axis in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Survival in elderly glioblastoma patients treated with bevacizumab-based regimens in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Can bevacizumab prolong survival for glioblastoma patients through multiple lines of therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bevacizumab for recurrent glioblastoma multiforme: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Protocols [moorescancercenter.ucsd.edu]
- 28. scribd.com [scribd.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FC131 TFA Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Trifluoroacetic acid (TFA) concentration for experiments involving the CXCR4 antagonist, FC131.
Frequently Asked Questions (FAQs)
Q1: What is FC131 and what is its mechanism of action?
A1: FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[1][2] This inhibition blocks the downstream signaling pathways associated with CXCR4 activation, which are involved in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammation.[1][3] FC131 has demonstrated anti-HIV activity.[1]
Q2: What is the role of Trifluoroacetic acid (TFA) in my FC131 sample?
A2: TFA is a strong acid commonly used during the chemical synthesis and purification of peptides like FC131.[4][5][6][7] It is used to cleave the synthesized peptide from the solid-phase resin and as a counter-ion during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][6][7] As a result, commercially available FC131 is often supplied as a TFA salt, where the TFA counter-ions are associated with the peptide.[4][7]
Q3: Can residual TFA in my FC131 sample affect my experiments?
A3: Yes, residual TFA can significantly impact experimental outcomes. It can alter the pH of your experimental solutions and directly affect cell viability and proliferation, sometimes causing inhibition at nanomolar concentrations and promoting growth at higher concentrations.[4][7] TFA has also been shown to interfere with certain assays, such as those involving infrared spectroscopy.[7] Therefore, understanding and managing TFA concentration is critical for reproducible and reliable results.
Q4: How can I determine the TFA content in my FC131 sample?
A4: Several analytical methods can be used to determine the TFA content in a peptide sample, including ion chromatography, gas chromatography, and mass spectrometry.[5] For precise quantification, it is recommended to consult with the peptide manufacturer for the specific batch data or to perform an independent analysis if your experiments are highly sensitive to TFA concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of FC131 | FC131, like many peptides, can be challenging to dissolve. The TFA salt form can influence its solubility. | 1. Start with sterile water or an aqueous buffer. [8] 2. If solubility is poor, try adding a small amount of an organic solvent like DMSO, followed by the aqueous buffer.[8][9] 3. For basic peptides like FC131, a small amount of acetic acid (10-30%) can aid dissolution.[9] 4. As a last resort for non-cellular assays, a very small amount of TFA (<50 µL) can be used to solubilize the peptide, followed by dilution.[3][9] Note: Avoid TFA in cell-based assays if possible.[9] |
| Inconsistent or unexpected results in cell-based assays | Residual TFA in the FC131 preparation can affect cell health and proliferation, leading to variability in results.[4][7] | 1. Consider TFA removal or exchange. You can perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride (HCl).[4] 2. Quantify the TFA concentration in your stock solution and normalize it across different batches of FC131. 3. Perform dose-response curves with TFA alone to understand its baseline effect on your specific cell line. |
| Precipitation of FC131 during experiment | The pH of the experimental buffer can affect the solubility of FC131. Changes in pH upon addition of the FC131 stock solution can cause it to precipitate. | 1. Check the pH of your final assay buffer after adding the FC131 solution. Adjust as necessary. 2. Prepare the FC131 stock solution in a solvent compatible with your assay buffer. For example, if your assay buffer is aqueous, a stock in a high concentration of organic solvent may cause precipitation when diluted. 3. Consider using a lower concentration of FC131 if solubility issues persist. |
| Difficulty reproducing results from literature | The form of FC131 used (e.g., TFA salt vs. HCl salt) may not be specified in the publication, leading to different experimental outcomes. | 1. Contact the authors of the publication to inquire about the specific salt form of FC131 used. 2. If the salt form is unknown, it is safest to assume it is a TFA salt and consider the potential effects of TFA on your experiment. 3. Perform a TFA exchange to a more defined salt form for greater consistency. |
Experimental Protocols
Protocol 1: Solubilization of FC131 (TFA Salt) for In Vitro Assays
This protocol provides a general guideline for solubilizing FC131 TFA salt. The optimal solvent will depend on the specific experimental requirements.
Materials:
-
FC131 (TFA salt)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.1% Acetic Acid in sterile water (optional)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.
-
Primary Method (Aqueous): a. Add a small volume of sterile water to the vial containing the lyophilized FC131. b. Gently vortex or sonicate the vial to aid dissolution.
-
Alternative Method (with Organic Solvent): a. If FC131 does not dissolve in water, add a minimal amount of DMSO (e.g., 10-50 µL) to the vial. b. Once the peptide is dissolved in DMSO, slowly add sterile water or your assay buffer to the desired final concentration, vortexing gently between additions. Note: The final DMSO concentration should be kept as low as possible (typically <0.5%) in cell-based assays to avoid toxicity.
-
For Basic Peptides (like FC131): a. If solubility remains an issue, try dissolving the peptide in 0.1% acetic acid.
-
Stock Solution Storage: Aliquot the stock solution into sterile, low-retention tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: TFA Removal by HCl Salt Exchange
This protocol describes a method to exchange the TFA counter-ion for hydrochloride.
Materials:
-
FC131 (TFA salt)
-
10 mM Hydrochloric acid (HCl) in sterile water
-
Sterile water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in a minimal amount of 10 mM HCl.
-
Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the sample until all the liquid has been removed.
-
To ensure complete exchange, the dissolution and lyophilization steps can be repeated 2-3 times.
-
After the final lyophilization, the FC131 will be in the hydrochloride salt form.
-
Reconstitute the FC131 HCl salt in the appropriate solvent for your experiment.
Visualizations
Caption: A logical workflow for troubleshooting common issues with FC131 experiments.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
potential off-target effects of FC131 Tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FC131 Tfa, a potent CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: FC131 is a cyclic pentapeptide that acts as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its trifluoroacetate (Tfa) salt form is often used for research purposes. FC131 exerts its effects by binding to CXCR4 and inhibiting the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12).[3] This blockade disrupts the downstream signaling pathways activated by the CXCL12/CXCR4 axis, which are involved in various physiological and pathological processes, including immune cell trafficking, HIV entry into host cells, and cancer metastasis.[4][5]
Q2: Are there any known off-target binding sites for FC131?
A2: Based on available research, FC131 has been shown to be selective for CXCR4 and does not bind to the related chemokine receptor CXCR7, which also binds to CXCL12.[6] However, comprehensive screening data against a broad panel of other receptors, kinases, and ion channels is not widely published. As with any highly charged peptide, the possibility of non-specific interactions at high concentrations cannot be entirely ruled out.
Q3: We are observing effects in our cellular assays that are not consistent with CXCR4 antagonism. Could these be off-target effects?
A3: While off-target effects are a possibility with any compound, it is also crucial to consider the complex biology of the CXCL12/CXCR4 axis. This signaling pathway is involved in numerous cellular processes, including cell survival, proliferation, and migration.[7] Unexpected phenotypes could arise from the inhibition of these on-target pathways in your specific cell model. It is recommended to:
-
Confirm the expression of CXCR4 in your cell line.
-
Perform a dose-response experiment to ensure you are working within an appropriate concentration range.
-
Use a rescue experiment by adding excess CXCL12 to see if the observed effect can be reversed.
-
Employ a structurally unrelated CXCR4 antagonist as a control to confirm that the effect is specific to CXCR4 inhibition.
Q4: What are the potential in-vivo side effects of inhibiting the CXCL12/CXCR4 axis?
A4: The CXCL12/CXCR4 axis plays a critical role in hematopoiesis, immune function, and development.[4][8] Therefore, systemic administration of a potent CXCR4 antagonist like FC131 could potentially lead to on-target side effects such as:
-
Hematopoietic changes: Mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood is a known effect of CXCR4 antagonists like Plerixafor.[4]
-
Immunomodulation: Interference with immune cell trafficking could affect immune responses.[9]
-
Cardiovascular effects: The CXCR4/CXCL12 axis is implicated in cardiac development and repair.
It is essential to carefully monitor these systems in any in-vivo experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in In-Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Stability | This compound is a peptide and may have specific solubility requirements. Prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or DMSO) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final concentration and solubility in your assay medium. |
| Low CXCR4 Expression | Verify the expression level of CXCR4 on your target cells using techniques like flow cytometry, western blot, or qPCR. Cell lines with low or no CXCR4 expression will not respond to FC131. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation time, and the concentration of CXCL12 used for stimulation. Ensure the CXCL12 concentration is not saturating, which would require higher concentrations of FC131 for effective competition. |
| Peptide Adsorption | Peptides can adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
Issue 2: High Background or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a full dose-response curve to identify the optimal concentration range. At very high concentrations, peptides can exhibit non-specific effects due to their charge and structure. |
| Cytotoxicity | Assess the cytotoxicity of this compound on your cells using a viability assay (e.g., MTT, trypan blue exclusion). Observed effects may be due to cell death rather than specific receptor antagonism. |
| Contamination of Compound | Ensure the purity of your this compound stock. If possible, obtain the compound from a reputable supplier and check the certificate of analysis. |
| Tfa Salt Effects | In sensitive assays, the trifluoroacetate counter-ion could have independent biological effects. If this is a concern, consider using a different salt form of FC131 if available, or run a vehicle control containing trifluoroacetic acid at a corresponding concentration. |
Data Summary
On-Target Activity of FC131
| Parameter | Value | Target | Assay |
| IC₅₀ | 4.5 nM | CXCR4 | [¹²⁵I]-SDF-1 binding inhibition |
This table summarizes the primary reported on-target activity of FC131. Comprehensive off-target screening data is not publicly available.
Experimental Protocols
Protocol: CXCR4 Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for assessing the ability of FC131 to inhibit the binding of radiolabeled CXCL12 to CXCR4-expressing cells.
-
Cell Preparation:
-
Culture a cell line known to express high levels of CXCR4 (e.g., Jurkat, CEM).
-
Harvest cells and wash twice with binding buffer (e.g., PBS with 0.1% BSA).
-
Resuspend cells to a final concentration of 1 x 10⁶ cells/mL in binding buffer.
-
-
Competition Assay:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 25 µL of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) at a final concentration close to its Kd for CXCR4.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Washing and Detection:
-
Transfer the cell suspension to a filter plate (e.g., glass fiber) and wash rapidly with ice-cold binding buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of FC131.
-
Plot the percentage of specific binding against the log concentration of FC131 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound in the CXCL12/CXCR4 signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting FC131 Tfa in Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FC131 compound in migration assays, with a special focus on the potential influence of Trifluoroacetic acid (TFA) or Tumor Necrosis Factor-alpha (TNF-α).
Frequently Asked Questions (FAQs)
General Migration Assay Questions
Q1: What are the critical parameters to optimize for a successful Transwell migration assay?
A1: Several factors are crucial for a robust migration assay. These include the selection of the appropriate pore size for the Transwell inserts, optimizing the cell seeding density, determining the optimal chemoattractant concentration, and defining the ideal incubation time.[1] It is also important to include proper positive and negative controls to validate the results.[2]
Q2: How do I choose the correct pore size for my Transwell inserts?
A2: The pore size should be large enough for cells to actively migrate through but small enough to prevent passive passage.[3] The choice depends on the cell type being used. As a general guideline, 3.0 µm pores are suitable for smaller cells like leukocytes, while 5.0 µm or 8.0 µm pores are recommended for larger cells such as endothelial and epithelial cells.[1]
Q3: My cells are not migrating at all, even in the positive control. What could be the issue?
A3: There are several potential reasons for a complete lack of migration. Check for the following:
-
Incorrect pore size: The pores may be too small for your cells to migrate through.[1]
-
Cell health: Ensure your cells are healthy and have not been over-passaged.[4]
-
Chemoattractant gradient: A proper chemoattractant gradient is essential. Ensure there are no bubbles at the bottom of the transwell.[5]
-
Receptor damage: Harvesting cells with enzymes like trypsin can sometimes damage cell surface receptors required for migration.[1][2]
-
Incorrect incubation time: The assay may need a longer incubation period for your specific cell type.[5]
FC131 Compound-Specific Questions
Q4: I am not observing any effect of FC131 on cell migration. What are the possible reasons?
A4: If FC131 is not showing an effect, consider the following:
-
Concentration: The concentration of FC131 may be suboptimal. It is recommended to perform a dose-response curve to determine the effective concentration range.[6]
-
Solubility: Ensure that FC131 is fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentrations.
-
Stability: The compound may be unstable under your experimental conditions (e.g., temperature, light exposure).
-
Mechanism of action: The target of FC131 may not be involved in the specific migration pathway you are studying.
Q5: I am observing decreased cell migration with FC131, but I suspect it might be due to cytotoxicity. How can I differentiate between anti-migratory effects and cell death?
A5: It is crucial to decouple the anti-migratory effects from cytotoxicity. You can perform a cell viability assay (e.g., MTT, WST-1, or Trypan Blue exclusion) in parallel with your migration assay, using the same concentrations of FC131 and incubation times. This will help you determine if the observed decrease in migration is a specific effect or simply a consequence of reduced cell viability.
Tfa-Related Questions (Trifluoroacetic Acid and TNF-alpha)
Q6: My FC131 is a TFA salt. Could the TFA be affecting my migration assay?
A6: Yes, Trifluoroacetic acid (TFA) can be a contaminant in purified peptides and other compounds and has been shown to inhibit cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[7] This anti-proliferative effect could be misinterpreted as an anti-migratory effect, especially in longer-term assays where proliferation can contribute to the number of cells reaching the bottom of the membrane. It is advisable to use a non-TFA salt of your compound if possible, or at a minimum, to have a TFA-only control to assess its direct impact on your cells.[7]
Q7: I am using TNF-alpha as a chemoattractant and not seeing the expected increase in migration. What could be wrong?
A7: If TNF-alpha (TNF-α) is not stimulating migration, consider these points:
-
Concentration: The concentration of TNF-α may not be optimal. A dose-response experiment is recommended to find the ideal concentration for your cell type. For example, 20 ng/ml has been shown to induce migration in HCT116 cells.[8]
-
Cell responsiveness: Not all cell lines are responsive to TNF-α as a chemoattractant.[9] You may need to verify that your cells express the appropriate TNF-α receptors.
-
Reagent quality: Ensure the TNF-α you are using is active and has been stored correctly.
Troubleshooting Guides
Problem: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. |
| Uneven coating of matrix (for invasion assays) | Be meticulous when coating inserts with extracellular matrix to ensure a uniform layer. Avoid introducing bubbles.[4] |
| Inaccurate counting of migrated cells | Standardize the counting procedure. If counting manually, count multiple fields of view per insert and average the results. |
| Edge effects on the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect the chemoattractant gradient. |
Problem: No Migration or Very Low Migration
| Possible Cause | Suggested Solution |
| Suboptimal incubation time | Optimize the incubation period. Some cell lines may require 24-48 hours or even longer to show significant migration.[4] |
| Inappropriate chemoattractant concentration | Perform a titration of your chemoattractant to find the optimal concentration that induces maximal migration.[1] |
| Serum starvation issues | Serum starving cells can increase their sensitivity to chemoattractants. However, prolonged starvation can also lead to cell death. Optimize the starvation period for your cells.[1][4] |
| Cells are not motile | Confirm the migratory capacity of your cell line using a known, potent chemoattractant as a positive control. |
Experimental Protocols
Standard Transwell Migration Assay Protocol
-
Cell Preparation:
-
Assay Setup:
-
Add chemoattractant (e.g., 10% FBS or a specific cytokine like TNF-α) to the lower chamber of the Transwell plate.
-
Add your experimental compound (e.g., FC131) to both the upper and lower chambers if you are testing its inhibitory effect, or only to the upper chamber if you are testing it as a chemoattractant.
-
Seed the prepared cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined optimal time (e.g., 16-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.[2]
-
Fix the migrated cells on the bottom of the membrane with a fixative like 4% paraformaldehyde or 70% ethanol.[11][12]
-
Stain the cells with a dye such as Crystal Violet or DAPI.[11][12]
-
Image the membrane and count the number of migrated cells.
-
Dose-Response Experiment for FC131
| Parameter | Recommendation |
| Concentration Range | Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the active range. |
| Controls | Include a vehicle-only control (e.g., DMSO) and a positive control for migration inhibition if available. |
| Replicates | Use at least triplicate wells for each concentration to ensure statistical significance.[1] |
| Data Analysis | Plot the percentage of migration inhibition against the log of the FC131 concentration to determine the IC50 value. |
Visualizations
Caption: Workflow for a standard Transwell migration assay.
Caption: A logical flowchart for troubleshooting a lack of cell migration.
Caption: A simplified diagram of the TNF-α signaling pathway leading to cell migration.
References
- 1. corning.com [corning.com]
- 2. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. ibidi.com [ibidi.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent FC131 Tfa degradation
Welcome to the technical support center for FC131. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of FC131, particularly in the presence of Trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is FC131 and what is its primary application?
A1: FC131 is a potent and selective antagonist of the CXCR4 receptor.[1][2] It is a cyclic peptide with anti-HIV activity, functioning by inhibiting the binding of [125I]-SDF-1 to CXCR4 with a high affinity (IC50 of 4.5 nM).[2] Its molecular formula is C36H47N11O6 and it has a molecular weight of 729.84 g/mol .[1][]
Q2: What is TFA and why is it a concern for FC131 stability?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide chemistry, particularly for the cleavage of synthesized peptides from the solid-phase resin and the removal of acid-labile protecting groups.[4][5] While essential for peptide synthesis, residual TFA can lead to the degradation of peptides like FC131 through several mechanisms, including trifluoroacetylation and hydrolysis, potentially affecting the peptide's purity, stability, and biological activity.[4][6]
Q3: What is the primary mechanism of TFA-induced degradation of peptides like FC131?
A3: A major degradation pathway is trifluoroacetylation , where the trifluoroacetyl group from TFA is attached to free amino groups (e.g., the N-terminus or the side chain of lysine residues) on the peptide. This can occur during the TFA cleavage step in solid-phase peptide synthesis (SPPS) when TFA reacts with hydroxyl groups on the resin to form reactive trifluoroacetoxymethyl intermediates.[6] These intermediates can then transfer the trifluoroacetyl group to the peptide, leading to a modified and often inactive product. Another potential degradation pathway is the acid-catalyzed hydrolysis of peptide bonds, particularly in N-alkylated peptides.[4]
Q4: How can I detect FC131 degradation?
A4: Degradation of FC131 can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These methods can separate the intact FC131 from its degradation products, allowing for quantification of purity and identification of the degradants based on their mass-to-charge ratio.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of FC131, with a focus on preventing TFA-related degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low purity of FC131 after synthesis and cleavage | Incomplete removal of protecting groups. Side reactions during TFA cleavage (e.g., alkylation of sensitive residues).[5][11][12] Trifluoroacetylation of the peptide.[6] | Optimize the TFA cleavage cocktail by adding scavengers. Use a resin that is more stable to TFA.[6] Ensure complete removal of TFA after cleavage and purification. |
| Decreased FC131 activity in biological assays | Presence of residual TFA, which can alter pH and affect cell viability or protein function.[13] Degradation of the peptide into inactive forms. | Perform salt exchange (e.g., to acetate or hydrochloride) to remove TFA.[13] Store the peptide under recommended conditions to minimize degradation. |
| Poor peak shape or resolution in HPLC analysis | Ion-pairing effects of TFA with the peptide, which can interfere with mass spectrometry detection.[14][15] Interaction of the peptide with the stationary phase. | Replace TFA in the mobile phase with an alternative acid like formic acid or acetic acid for LC-MS applications.[14] Use a column with a highly inert surface to minimize secondary interactions.[14] |
| Instability of FC131 in solution | Hydrolysis of the peptide in aqueous solutions. Repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment. For storage, dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute with an aqueous buffer.[2] Aliquot and store at -20°C or -80°C.[16][17] |
Experimental Protocols
Protocol 1: TFA Cleavage of Peptides with a Scavenger Cocktail
This protocol is a general guideline for the cleavage of peptides from a solid-phase resin using a TFA cocktail designed to minimize side reactions.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanediol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the peptide-bound resin thoroughly with DCM to remove any residual solvents from the synthesis.
-
Prepare the cleavage cocktail fresh. A common general-purpose cocktail is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[11] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is often used.[5][18]
-
Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[5]
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Stability Assessment of FC131 under Forced Degradation
This protocol describes a forced degradation study to evaluate the stability of FC131 under various stress conditions.
Materials:
-
Purified FC131
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
HPLC system with UV detector
-
LC-MS system
-
Constant temperature incubator/oven
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis: Dissolve FC131 in 1 M HCl and incubate at room temperature.[9]
-
Alkaline Hydrolysis: Dissolve FC131 in 1 M NaOH and incubate at room temperature.[10]
-
Oxidative Degradation: Dissolve FC131 in 3% H2O2 and incubate at room temperature.[10]
-
Thermal Degradation: Store solid FC131 in an oven at an elevated temperature (e.g., 50-105°C).[9][10]
-
Photodegradation: Expose a solution of FC131 to UV radiation in a photostability chamber.[9]
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC to quantify the remaining percentage of intact FC131 and the formation of degradation products.[9] Use LC-MS to identify the mass of the degradation products and propose their structures.[10]
Data Presentation
Table 1: Recommended Storage Conditions for Peptides
| Condition | Temperature | Relative Humidity (RH) | Duration | Purpose |
| Long-Term | 25°C ± 2°C | 60% ± 5% | ≥ 12 months | To assess stability over the intended shelf life.[19][20] |
| Intermediate | 30°C ± 2°C | 65% ± 5% | ≥ 6 months | For products intended for subtropical climates.[19][20] |
| Accelerated | 40°C ± 2°C | 75% ± 5% | ≥ 6 months | To predict long-term stability in a shorter timeframe.[19][20] |
| Refrigerated | 2°C – 8°C | - | As required | For products requiring cold storage.[17][21] |
| Frozen | -20°C or -80°C | - | As required | For long-term preservation of sensitive biologicals.[17][21] |
Visualizations
Diagram 1: Troubleshooting Workflow for FC131 Degradation
Caption: A flowchart for troubleshooting common issues related to FC131 degradation.
Diagram 2: Signaling Pathway of FC131 Action
Caption: The antagonistic action of FC131 on the CXCR4 signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris-biotech.de [iris-biotech.de]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. omizzur.com [omizzur.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reactivi.ro [reactivi.ro]
- 17. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 18. researchgate.net [researchgate.net]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. q1scientific.com [q1scientific.com]
- 21. selvita.com [selvita.com]
Technical Support Center: FC131 TFA in Experimental Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with FC131 TFA in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is FC131 and why is it supplied as a TFA salt?
A1: FC131 is a potent and selective antagonist of the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[1][2][3] It is a synthetic cyclic peptide. During the synthesis and purification of peptides like FC131, Trifluoroacetic acid (TFA) is commonly used as a cleavage agent and for ion-pairing in reverse-phase high-performance liquid chromatography (HPLC).[4][5] This process results in the peptide being isolated as a TFA salt.
Q2: I observed precipitation after adding this compound to my cell culture media. What is the cause?
A2: Precipitation of this compound in aqueous solutions like cell culture media (e.g., DMEM, RPMI, Opti-MEM) is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Peptides, especially those with hydrophobic residues, can have limited solubility in aqueous buffers.
-
TFA Counter-ions: The presence of TFA counter-ions can influence the solubility and aggregation of the peptide.[6]
-
Media Composition: Components in the cell culture media, such as salts and proteins (if supplemented with serum), can interact with the peptide and reduce its solubility.
-
pH and Temperature: The pH and temperature of the media can affect the charge and conformation of the peptide, influencing its solubility.[6][7]
Q3: Can the TFA salt of FC131 interfere with my cell-based assays?
A3: Yes, residual TFA in peptide preparations can interfere with cellular assays. It has been reported to inhibit cell proliferation in some cases and increase it in others.[8] Therefore, for sensitive cell-based experiments, it is advisable to either use a very low final concentration of the TFA salt or perform a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.[4][5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to address the precipitation of this compound in your experimental media.
Initial Dissolution and Stock Preparation
The recommended first step is to prepare a concentrated stock solution in an organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial dissolution.
| Compound | Solvent | Maximum Solubility |
| This compound | DMSO | ~150-250 mg/mL[1][2][9] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is approximately 843.85 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 8.44 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial of this compound.
-
Ensure complete dissolution: Vortex or sonicate the solution until all the solid is dissolved.[2][9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solution Preparation and Addition to Media
When preparing your working solution in cell culture media, it is crucial to dilute the DMSO stock appropriately to avoid precipitation and minimize solvent-induced cytotoxicity.
Experimental Workflow for Preparing Working Solution:
References
- 1. abmole.com [abmole.com]
- 2. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 3. This compound (606968-52-9 free base) - Nordic Biosite [nordicbiosite.com]
- 4. lifetein.com [lifetein.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. reactivi.ro [reactivi.ro]
Technical Support Center: Improving the Efficacy of FC131 Tfa In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist, FC131 Tfa, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4. This blockade disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival. The "Tfa" designation refers to trifluoroacetate, a common counter-ion used in the purification of synthetic peptides.
Q2: What are the recommended formulations for in vivo administration of this compound?
A2: Due to its peptidic nature, this compound may have limited aqueous solubility. The following formulations are recommended for in vivo use. It is crucial to perform small-scale solubility tests before preparing a large batch.
-
Option 1 (with PEG300 and Tween-80):
-
Dissolve this compound in DMSO to make a stock solution.
-
Add PEG300 to the desired concentration.
-
Add Tween-80.
-
Finally, add saline to the final volume. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Option 2 (with SBE-β-CD):
-
Dissolve this compound in a small amount of DMSO.
-
Add this solution to a pre-warmed solution of 20% (w/v) sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.
-
-
Option 3 (with corn oil):
-
Dissolve this compound in a small volume of DMSO.
-
Add this solution to corn oil to the final desired concentration.
-
Q3: What is the typical in vivo dosage range for CXCR4 antagonists in mouse models?
A3: While specific dose-ranging studies for FC131 are not widely published, data from other small molecule and peptide-based CXCR4 antagonists, such as AMD3100 (Plerixafor), can provide a starting point. In mouse models, dosages for CXCR4 antagonists typically range from 1 to 10 mg/kg. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
Q4: What are the common routes of administration for this compound in animal models?
A4: The choice of administration route depends on the desired pharmacokinetic profile and experimental design. Common routes for peptide-based inhibitors include:
-
Intraperitoneal (IP) injection: Offers good systemic exposure and is technically straightforward.
-
Subcutaneous (SC) injection: Can provide a slower release profile compared to IP or IV routes. Osmotic pumps can be implanted subcutaneously for continuous delivery.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability, suitable for studying acute effects or when precise plasma concentrations are required.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy despite in vitro potency | 1. Inadequate Formulation/Solubility: FC131 may have precipitated out of solution upon administration. 2. Rapid In Vivo Degradation: As a peptide, FC131 is susceptible to proteolysis in plasma and tissues. 3. Suboptimal Dosing or Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. 4. Poor Bioavailability: The chosen administration route may result in low systemic exposure. | 1. Formulation Optimization: Test different formulations (see FAQ 2). Visually inspect the formulation for any precipitation before and after dilution. Consider using a formulation with solubility enhancers like cyclodextrins. 2. Assess Stability: Perform an in vitro plasma stability assay to determine the half-life of FC131. If degradation is rapid, consider more frequent dosing, continuous infusion via an osmotic pump, or co-administration with protease inhibitors (if appropriate for the model). 3. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 1, 5, 10 mg/kg) to determine the optimal therapeutic dose. 4. Pharmacokinetic (PK) Study: Perform a PK study to determine key parameters like Cmax, Tmax, and half-life for different administration routes to select the most appropriate one. |
| High variability in experimental results | 1. Inconsistent Formulation: The drug may not be homogeneously dissolved, leading to variable doses being administered. 2. Animal-to-Animal Variation: Differences in metabolism, tumor size, or overall health can contribute to variability. 3. Inconsistent Administration Technique: Variability in injection volume or site can affect drug absorption. | 1. Ensure Homogeneity: Vortex the formulation thoroughly before each injection. Prepare fresh formulations regularly. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups. 3. Standardize Procedures: Ensure all personnel are trained and use a consistent technique for drug administration and tumor measurements. |
| Observed Toxicity or Adverse Effects | 1. Off-Target Effects: Although FC131 is selective for CXCR4, high concentrations may lead to off-target effects. 2. Vehicle-Related Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may cause toxicity. 3. Immunogenicity: As a peptide, FC131 could elicit an immune response, especially with repeated administration. | 1. Dose Reduction: If toxicity is observed at the efficacious dose, consider a dose reduction or a different dosing schedule. 2. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative formulations. 3. Monitor for Immune Response: In long-term studies, consider monitoring for the presence of anti-drug antibodies (ADAs). |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for your particular cell line and research question.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., breast, prostate, or leukemia cell lines with known CXCR4 expression) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation as described in FAQ 2.
-
Administer this compound via the chosen route (e.g., IP or SC) at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Monitor survival as a primary or secondary endpoint.
-
In Vitro Plasma Stability Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into fresh plasma (mouse or human) to a final concentration of, for example, 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of FC131.
-
Calculate the in vitro half-life of FC131 in plasma.
Quantitative Data
Table 1: Hypothetical In Vivo Efficacy of FC131 in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | IP | Daily | 0 | +2.5 |
| This compound | 1 | IP | Daily | 25 | +1.8 |
| This compound | 5 | IP | Daily | 55 | -1.2 |
| This compound | 10 | IP | Daily | 70 | -4.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of FC131 in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.1 | 1800 | 1.5 | 100 |
| Intraperitoneal (IP) | 5 | 800 | 0.5 | 2500 | 1.8 | 60 |
| Subcutaneous (SC) | 5 | 500 | 1.0 | 2200 | 2.0 | 50 |
Visualizations
Caption: CXCR4 Signaling Pathway and Inhibition by FC131.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Technical Support Center: Minimizing Cytotoxicity of FC131 TFA
For researchers, scientists, and drug development professionals utilizing the CXCR4 antagonist FC131 TFA, encountering unexpected cytotoxicity can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify the source of cytotoxicity and implement strategies to mitigate it, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations where we expect to see specific antagonism of CXCR4. What could be the primary cause?
A1: The observed cytotoxicity may not be solely due to the FC131 molecule itself but could be attributed to the trifluoroacetate (TFA) counterion present in the commercially available salt form. TFA is a common artifact from the purification process of synthetic peptides and small molecules and has been reported to be cytotoxic to various cell lines at concentrations as low as 10 nM.
Q2: How can we determine if the observed cytotoxicity is from the FC131 molecule or the TFA salt?
A2: To differentiate between the cytotoxicity of FC131 and the TFA salt, you can perform the following control experiments:
-
TFA Salt Control: Treat your cells with trifluoroacetic acid or sodium trifluoroacetate at concentrations equivalent to those present in your this compound experiments.
-
Alternative Salt Form: If possible, obtain or synthesize FC131 with a more biocompatible counterion, such as hydrochloride (HCl) or acetate, and compare its cytotoxic profile to the TFA salt form.
-
On-Target vs. Off-Target Effects: Use a cell line that does not express CXCR4 or has had the CXCR4 gene knocked out. If cytotoxicity persists in these cells, it is likely an off-target effect of FC131 or a non-specific effect of the TFA salt.
Q3: What are the options for removing or replacing the TFA counterion from our this compound sample?
A3: Several methods can be employed to exchange the TFA counterion for a more biocompatible one like hydrochloride (HCl) or acetate. The most common techniques include:
-
Lyophilization with HCl: This involves dissolving the this compound in a dilute HCl solution and then lyophilizing (freeze-drying) the sample. This process is typically repeated several times to ensure complete exchange.
-
Anion Exchange Chromatography: This method separates molecules based on their net charge, allowing for the replacement of the TFA anion with another anion from the buffer.
-
Washing/Precipitation: In some cases, repeated washing of the precipitated compound with a solution containing the desired counterion can facilitate the exchange.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in all treated wells | 1. TFA salt toxicity: The TFA counterion is causing non-specific cell death. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 3. Suboptimal cell culture conditions: High cell density, nutrient depletion, or contamination can increase sensitivity to cytotoxic agents. | 1. Perform a TFA salt exchange to the hydrochloride or acetate form (see protocols below). 2. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use fresh, pre-warmed media and practice good aseptic technique. |
| Cytotoxicity observed only at high concentrations of this compound | 1. On-target cytotoxicity: High levels of CXCR4 inhibition may be detrimental to the specific cell line being used. 2. Off-target effects of FC131: At higher concentrations, FC131 may interact with other cellular targets, leading to toxicity. | 1. Titrate this compound to determine the lowest effective concentration for CXCR4 antagonism. Correlate cytotoxicity with the extent of CXCR4 inhibition. 2. Review the literature for known off-target effects of FC131. If none are reported, consider performing a broader kinase or receptor screen to identify potential off-targets. |
| Inconsistent cytotoxicity results between experiments | 1. Variability in TFA content: Different batches of this compound may have varying levels of residual TFA. 2. Inconsistent cell health or passage number: Cells at different growth stages or passage numbers can exhibit varied sensitivity to cytotoxic compounds. 3. Pipetting errors or inaccurate dilutions: Inaccurate compound concentrations can lead to variable results. | 1. If possible, quantify the TFA content of your this compound stock. Standardize on a single batch for a series of experiments. 2. Use cells within a consistent passage number range and ensure they are healthy and actively dividing before each experiment. 3. Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of trifluoroacetate (TFA) on various cell lines. This data can help you assess the potential contribution of TFA to the cytotoxicity observed in your experiments.
| Cell Line | Assay | Metric | TFA Concentration | Effect | Reference |
| Fetal Rat Osteoblasts | Thymidine Incorporation | Inhibition | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers | [1] |
| Articular Chondrocytes | Cell Viability | Inhibition | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers | [1] |
| Neonatal Mouse Calvariae | Cell Viability | Inhibition | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers | [1] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange via Lyophilization
This protocol is a common method for replacing the TFA counterion with the more biocompatible chloride ion.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Milli-Q or other high-purity water
-
Lyophilizer (freeze-dryer)
-
Appropriate glass vials
Procedure:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen until completely frozen.
-
Lyophilize the frozen solution until all the solvent is removed, resulting in the peptide hydrochloride salt.
-
To ensure complete exchange, repeat steps 1-4 two to three times.
-
After the final lyophilization, dissolve the FC131 HCl in a suitable buffer for your experiments.
Note: The stability of FC131 under these acidic conditions has not been extensively reported. It is advisable to perform a small-scale test and verify the integrity and activity of the compound after the salt exchange using methods like mass spectrometry and a functional assay.
Protocol 2: General In Vitro Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of FC131 (either as the TFA or a different salt form).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
FC131 compound (and controls)
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, LDH release assay kit, or a live/dead cell staining kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Treatment: Prepare serial dilutions of FC131 and appropriate controls (vehicle, TFA salt, positive control for cytotoxicity). Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Detection: Add the cytotoxicity detection reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the plate using a plate reader at the appropriate wavelength(s).
-
Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the vehicle-treated control wells.
Visualizations
Signaling Pathway
Caption: CXCR4 signaling pathway and the antagonistic action of FC131.
Experimental Workflow
Caption: Troubleshooting workflow for this compound cytotoxicity.
Logical Relationship
Caption: Potential sources of this compound cytotoxicity.
References
issues with long-term storage of FC131 Tfa
This technical support center provides guidance on the long-term storage and handling of FC131 TFA, a potent CXCR4 antagonist. Since specific long-term stability data for this compound is not publicly available, this guide is based on established best practices for the storage and handling of synthetic peptides supplied as trifluoroacetate (TFA) salts.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
For long-term storage, lyophilized peptides should be stored at -20°C, or preferably at -80°C, in a sealed container with a desiccant to minimize degradation.[1][2] Under these conditions, the peptide can be stable for several years.[2][3] For short-term storage of a few weeks, room temperature is generally acceptable for lyophilized peptides.[4]
Q2: What is the impact of the TFA counter-ion on my experiments?
Trifluoroacetic acid (TFA) is used during peptide purification and can be present in the final product as a counter-ion to positively charged residues.[2] While often present in small amounts, residual TFA can affect the secondary structure, mass, and solubility of the peptide.[2] For sensitive applications, such as cell-based assays or in vivo studies, the presence of TFA may be problematic.[2][4] In such cases, consider exchanging the TFA salt for acetate or hydrochloride salts.[2]
Q3: How many times can I freeze-thaw a solution of this compound?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][4][5] Upon initial solubilization, it is best practice to create single-use aliquots and store them at -20°C or -80°C.[3][5]
Q4: Is this compound light-sensitive?
Many peptides are light-sensitive and should be protected from direct light, both in lyophilized form and in solution.[3][5] Store in opaque containers or wrap containers in foil.
Troubleshooting Guide
Issue: I am having trouble dissolving my lyophilized this compound.
-
Initial Steps:
-
If Insoluble in Water:
-
Assess the Peptide's Properties: FC131 has the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-). The presence of two Arginine residues gives it a net positive charge, suggesting it should be soluble in aqueous solutions. However, the presence of the hydrophobic residue 3-(2-naphthyl)alanine (Nal) may reduce its aqueous solubility.
-
For Basic Peptides: If the peptide has a net positive charge, dissolving it in a small amount of 10-25% acetic acid in water can aid solubility.[1] If this fails, a very small amount of TFA (10-50 µL) can be added to solubilize the peptide, followed by dilution to the desired concentration.[1]
-
For Hydrophobic Peptides: If the peptide is still insoluble, it may be due to its hydrophobic nature. In such cases, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN).[1][3] Then, slowly add the aqueous buffer to the desired concentration.[3] If the peptide precipitates, you may need to re-lyophilize it and try again with a higher initial concentration of the organic solvent.[3]
-
Issue: My experimental results are inconsistent between batches or over time.
-
Possible Cause: Peptide Degradation
-
Improper Storage: Ensure the lyophilized peptide is stored at -20°C or -80°C with a desiccant.[1][2] Solutions should be stored as single-use aliquots at or below -20°C.[3][5]
-
Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation. While FC131 does not contain these residues, it's good practice to use oxygen-free solvents for susceptible peptides.[3][5]
-
Contamination: Always use sterile buffers and wear gloves to prevent enzymatic or bacterial contamination.[3][5]
-
-
Possible Cause: Inaccurate Peptide Concentration
-
Net Peptide Content: The vial contains the peptide, counter-ions (TFA), and potentially some water. The net peptide content is the percentage of peptide relative to these non-peptidic materials.[2] This can vary between batches. For precise concentration determination, consider amino acid analysis.[2]
-
Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Lyophilized) | Long-term: -20°C or -80°C | [1][2][3][4][5] |
| Storage Temperature (In Solution) | Short-term: 4°C; Long-term: -20°C or -80°C (aliquoted) | [3][5] |
| Handling of Lyophilized Powder | Equilibrate to room temperature in a desiccator before opening. | [1][3][5] |
| Recommended Solvents (Initial) | Sterile distilled water or buffer (e.g., PBS, Tris). | [3][5] |
| Alternative Solvents (for poor solubility) | 10-25% Acetic Acid, DMSO, DMF, Acetonitrile (ACN). | [1][3] |
| Practices to Avoid | Repeated freeze-thaw cycles, exposure to light. | [3][4][5] |
Experimental Protocols
Protocol: Solubilization of a Hydrophobic Peptide TFA Salt
This protocol provides a general procedure for dissolving a peptide with hydrophobic residues, which may be applicable to this compound if aqueous solubility is an issue.
-
Preparation:
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Weigh the desired amount of peptide quickly in a clean, sterile environment.
-
Prepare sterile aqueous buffer (e.g., PBS, pH 7.4).
-
Have high-purity DMSO or ACN on hand.
-
-
Solubilization Procedure:
-
Try to dissolve the peptide in the desired aqueous buffer first.
-
If solubility is poor, add the smallest possible volume of DMSO to the dry peptide to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Slowly add the aqueous buffer to the DMSO stock solution drop-by-drop while vortexing to reach the final desired concentration.
-
If the peptide begins to precipitate, stop adding buffer. The concentration may be too high for the final buffer composition. You may need to adjust the final concentration or the percentage of organic solvent.
-
-
Storage of the Stock Solution:
-
Once dissolved, create single-use aliquots of the stock solution.
-
Store the aliquots at -20°C or -80°C.
-
Visual Diagrams
Caption: Workflow for handling and storage of this compound from receipt to experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FC 131 (CAS 606968-52-9): R&D Systems [rndsystems.com]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of a CXC chemokine receptor type 4 antagonist, FC131, using a series of alkene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Validation & Comparative
Unveiling the Antagonistic Potency of FC131 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR4 antagonist FC131 TFA with a key alternative, Plerixafor (also known as AMD3100). The data presented herein is compiled from various studies to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
At a Glance: this compound vs. Plerixafor
This compound is a potent, cyclic peptide-based antagonist of the CXCR4 receptor.[1][2] Its performance is critically evaluated against Plerixafor, a small molecule antagonist that has received FDA approval for clinical use in hematopoietic stem cell mobilization.[3][4] Both compounds target the CXCR4 receptor, a key player in various physiological and pathological processes, including HIV entry, cancer metastasis, and immune cell trafficking.[5][6][7]
Quantitative Comparison of Antagonistic Activity
The following tables summarize the available quantitative data for this compound and Plerixafor. It is important to note that the data has been aggregated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: CXCR4 Receptor Binding Affinity
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| This compound | [125I]-SDF-1 Competition Binding | - | 4.5 | [1][8][9] |
| Plerixafor (AMD3100) | [125I]-CXCL12 Competition Binding | - | 44 | [10] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
Table 2: Anti-HIV Activity
| Compound | Virus Strain(s) | Cell Line | EC50 (nM) | Reference(s) |
| This compound | X4-tropic HIV-1 | - | Data not available in a directly comparable format | |
| Plerixafor (AMD3100) | HIV-1, HIV-2 | - | 1-10 | [10] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.
Caption: The CXCL12/CXCR4 signaling cascade.
Caption: Workflow for a CXCR4 competition binding assay.
Caption: Workflow for a Transwell chemotaxis assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
CXCR4 Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells or cell membrane preparations
-
Radiolabeled ligand (e.g., [125I]-SDF-1/CXCL12)
-
Test compounds (this compound, Plerixafor) at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a microplate, combine the CXCR4-expressing material, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific reagents.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Chemoattractant (e.g., recombinant human CXCL12/SDF-1)
-
Test compounds (this compound, Plerixafor) at various concentrations
-
Serum-free cell culture medium
-
Cell stain (e.g., Crystal Violet or a fluorescent dye)
-
Microscope for cell counting
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells and starve them in serum-free medium for several hours prior to the assay. Resuspend the cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant (CXCL12) to the lower chamber.
-
Treatment: Add the cell suspension to the upper chamber of the Transwell insert, along with varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours, but may need optimization).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and then stain them. Count the number of migrated cells in several representative fields of view under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the inhibitory concentration.[13][14]
Conclusion
Both this compound and Plerixafor are effective antagonists of the CXCR4 receptor. Based on the available IC50 data for receptor binding, this compound demonstrates a higher affinity for CXCR4 compared to Plerixafor.[1][8][9][10] This suggests that this compound may be a more potent inhibitor of CXCR4-mediated signaling at the molecular level. However, Plerixafor has established clinical efficacy and a well-documented safety profile.[3][4] The choice between these antagonists will depend on the specific research or therapeutic application, considering factors such as desired potency, in vivo stability, and pharmacokinetic properties. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their functional antagonism in various biological contexts.
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 7. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transwell chemotaxis migration assay [bio-protocol.org]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of CXCR4 Antagonists: FC131 TFA vs. AMD3100 (Plerixafor)
In the landscape of C-X-C chemokine receptor type 4 (CXCR4) antagonism, both FC131 TFA and AMD3100 (Plerixafor) have emerged as significant molecules for researchers in oncology, immunology, and hematology. This guide provides a detailed, objective comparison of these two compounds, drawing upon available experimental data to inform drug development professionals and scientists in their research.
Mechanism of Action
Both this compound and AMD3100 are antagonists of the CXCR4 receptor. They function by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[1] This interaction is crucial for a variety of cellular processes, including cell trafficking, homing of hematopoietic stem cells to the bone marrow, and the growth and metastasis of cancer cells.[1][2] By inhibiting this signaling pathway, both compounds can mobilize hematopoietic stem cells and potentially inhibit tumor progression.[2][3]
In-Vitro Efficacy: A Quantitative Comparison
The primary measure of in-vitro efficacy for these antagonists is their binding affinity to the CXCR4 receptor, typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Assay | IC50 (nM) | Reference |
| This compound | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 4.5 | [4][5][6][7][8] |
| AMD3100 (Plerixafor) | CXCR4 Antagonism | 44 | [9] |
| AMD3100 (Plerixafor) | Inhibition of CXCL12-mediated chemotaxis | 5.7 | [10] |
Based on the available data, this compound demonstrates a significantly higher binding affinity for the CXCR4 receptor in radioligand binding assays compared to AMD3100. However, AMD3100 shows potent inhibition of CXCL12-mediated chemotaxis.
Signaling Pathway and Experimental Workflow
To understand the context of these compounds' actions and how they are evaluated, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for comparing CXCR4 antagonists.
Caption: The CXCL12/CXCR4 signaling cascade and the inhibitory action of the antagonists.
Caption: A generalized workflow for the in-vitro comparison of CXCR4 antagonists.
In-Vivo and Clinical Data
AMD3100 (Plerixafor)
AMD3100 is approved by the FDA for mobilizing hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2][11] Clinical trials have demonstrated its safety and efficacy in this indication, often in combination with granulocyte-colony stimulating factor (G-CSF).[12][13][14] Furthermore, AMD3100 is being extensively investigated in various cancer models. Studies have shown its potential to sensitize cancer cells to chemotherapy by mobilizing them from the protective bone marrow niche.[2][3] Clinical trials have explored its use in pancreatic and colorectal cancer, showing that it can modulate the tumor microenvironment and enhance immune cell infiltration.[1][15]
This compound
The in-vivo data for this compound is less extensive in the public domain. While its potent in-vitro anti-HIV activity has been established, comprehensive in-vivo studies demonstrating its efficacy in animal models of cancer or stem cell mobilization are not as readily available in the searched literature. Similarly, pharmacokinetic data for this compound is not well-documented in the provided search results. One study mentions the use of trifluoroacetic acid (TFA) as a theranostic agent for chemical ablation, but this is distinct from the biological activity of the FC131 peptide itself.[12][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate CXCR4 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
-
Cells: HEK293 cells transfected with CXCR4 or other CXCR4-expressing cell lines.
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [¹²⁵I]-SDF-1α and varying concentrations of the unlabeled antagonist (this compound or AMD3100).
-
After incubation, separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Cell Migration (Chemotaxis) Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Apparatus: Transwell inserts or Boyden chambers with a porous membrane.
-
Cells: CXCR4-expressing cells (e.g., lymphocytes, cancer cells).
-
Chemoattractant: CXCL12 (SDF-1α).
-
Procedure:
-
Place cells in the upper chamber of the insert.
-
Place CXCL12 in the lower chamber.
-
Add varying concentrations of the antagonist to the upper chamber with the cells.
-
Incubate for a set period to allow cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber using methods like cell counting, fluorescent dyes, or flow cytometry.
-
Determine the IC50 for inhibition of migration.
-
Calcium Flux Assay
This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.
-
Cells: CXCR4-expressing cells.
-
Reagents: A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1).
-
Procedure:
-
Load cells with the calcium indicator dye.
-
Treat the cells with varying concentrations of the antagonist.
-
Stimulate the cells with CXCL12.
-
Measure the change in fluorescence over time using a plate reader or flow cytometer. An increase in fluorescence indicates a rise in intracellular calcium.
-
Calculate the extent of inhibition of the calcium flux by the antagonist.
-
Conclusion
For researchers selecting a CXCR4 antagonist, the choice may depend on the specific application. For in-vitro studies requiring high-affinity binding, this compound presents a strong option. For in-vivo studies, particularly those involving stem cell mobilization or cancer models where a wealth of background data is beneficial, AMD3100 is the more established compound. Future head-to-head comparative studies are warranted to provide a more definitive assessment of the relative merits of these two important research tools.
References
- 1. AMD3100/Plerixafor overcomes immune inhibition by the CXCL12-KRT19 coating on pancreatic and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CXCR4 Antagonist, AMD3100, Reverses Mesenchymal Stem Cell-Mediated Drug Resistance in Relapsed/Refractory Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On demand plerixafor is safe and effective for hematopoietic progenitor cell mobilization in patients with light chain amyloidosis at risk for mobilization failure with G-CSF alone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
- 10. gw2580.com [gw2580.com]
- 11. Mobilization of Stem Cells With AMD3100 (Plerixafor) in Non-Hodgkin's Lymphoma Patients | MedPath [trial.medpath.com]
- 12. Safety and Efficacy of Upfront Plerixafor + G-CSF vs. Placebo + G-CSF for Mobilization of CD34+ Hematopoietic Progenitor Cells in Patients ≥60 and <60 Years of Age with Non-Hodgkin’s Lymphoma or Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMD3100/Plerixafor overcomes immune inhibition by the CXCL12–KRT19 coating on pancreatic and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Inhibitors in Cancer Research: FC131 Tfa vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of FC131 Tfa and other prominent CXCR4 inhibitors, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in cancer progression, including tumor growth, metastasis, and angiogenesis. This has led to the development of numerous CXCR4 inhibitors as potential anti-cancer therapeutics. This guide provides a comparative analysis of this compound against other well-known CXCR4 inhibitors: Plerixafor (AMD3100), BKT140, and MSX-122, focusing on their performance in cancer research based on available experimental data.
Performance Comparison of CXCR4 Inhibitors
The potency of CXCR4 inhibitors is a critical factor in their potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of the biological activity of CXCR4. A lower IC50 value signifies a higher potency.
| Inhibitor | Type | Target | IC50 (Binding Affinity) | IC50 (Cell Migration) | Key Findings in Cancer Research |
| This compound | Cyclic Peptide | CXCR4 | 4.5 nM[1] | Not specified | Potent CXCR4 antagonist with anti-HIV activity.[1] |
| Plerixafor (AMD3100) | Bicyclam Small Molecule | CXCR4 | ~651 nM[2] | 51 nM[2] | FDA-approved for stem cell mobilization; inhibits tumor growth and metastasis.[3][4][5] |
| BKT140 | Synthetic Peptide | CXCR4 | 4 nM[2][6] | 4.0 nM[2] | High-affinity antagonist; shows cytotoxic and cytostatic properties in NSCLC cells.[6] |
| MSX-122 | Small Molecule | CXCR4 | ~10 nM[7][8] | Blocks 78% of MDA-MB-231 cell invasion at 100 nM[7][8] | Orally bioavailable; demonstrates anti-inflammatory and anti-metastatic activity in vivo.[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of CXCR4 inhibitors.
Competitive Binding Assay
This assay determines the ability of a compound to compete with a known ligand for binding to CXCR4.
Objective: To measure the IC50 value of a test compound for CXCR4 binding.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
[¹²⁵I]-SDF-1α (radiolabeled ligand) or a fluorescently labeled CXCL12
-
Test compounds (this compound and other inhibitors)
-
Assay buffer (e.g., Tris-based buffer with BSA and MgCl₂)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter or plate reader for fluorescence
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in the assay buffer at a specific concentration.
-
Assay Setup: In a 96-well plate, add the cell suspension.
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Ligand Addition: Add a fixed concentration of [¹²⁵I]-SDF-1α or fluorescently labeled CXCL12 to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity of the filters using a scintillation counter or the fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of a cancer cell to migrate through an extracellular matrix, mimicking the process of metastasis.
Objective: To evaluate the effect of CXCR4 inhibitors on cancer cell invasion.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells)
-
Boyden chambers with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another extracellular matrix component
-
Chemoattractant (CXCL12/SDF-1α)
-
Test compounds (CXCR4 inhibitors)
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Coat the upper surface of the Boyden chamber membrane with Matrigel and allow it to solidify.
-
Cell Preparation: Culture and serum-starve the cancer cells. Resuspend the cells in a serum-free medium.
-
Assay Setup: Add the chemoattractant (CXCL12) to the lower chamber.
-
Inhibitor Treatment: Add the cell suspension to the upper chamber, along with different concentrations of the CXCR4 inhibitor.
-
Incubation: Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields. The percentage of invasion inhibition is calculated relative to the untreated control.
Signaling Pathways and Experimental Visualizations
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cancer cell survival, proliferation, and migration. Understanding these pathways is key to appreciating the mechanism of action of CXCR4 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CXC motif chemokine receptor 4 inhibits the proliferation, migration and angiogenesis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Inhibition: FC131 TFA versus Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent methods for inhibiting the CXCR4 receptor pathway: the small molecule antagonist FC131 TFA and CXCR4 gene silencing technologies. This document synthesizes available experimental data to objectively evaluate their efficacy, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to CXCR4 Inhibition Strategies
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in numerous physiological and pathological processes, including cancer progression, metastasis, and HIV-1 entry.[1] Its central role in disease has made it a prime target for therapeutic intervention. Two primary strategies for inhibiting CXCR4 signaling are the use of small molecule antagonists and gene silencing techniques.
This compound is a potent and selective cyclic pentapeptide antagonist of CXCR4. It functions by competitively binding to the receptor, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockade inhibits the downstream signaling cascades that promote cell survival, proliferation, and migration.
CXCR4 gene silencing employs RNA interference (RNAi) technology, typically using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These molecules are designed to specifically target and degrade CXCR4 messenger RNA (mRNA), which in turn prevents the synthesis of the CXCR4 protein. This approach aims to reduce the total cellular pool of the receptor, thereby diminishing the cell's responsiveness to CXCL12.
Comparative Efficacy Data
While direct head-to-head comparative studies are limited, this section presents quantitative data from various studies to facilitate an indirect comparison of the efficacy of this compound and CXCR4 gene silencing in cancer models.
Table 1: Efficacy of this compound in Inhibiting CXCR4 Function
| Cell Line | Assay | Endpoint | Result (IC50) |
| Various Cancer Cell Lines | Radioligand Binding Assay | Inhibition of [¹²⁵I]-SDF-1 binding to CXCR4 | 4.5 nM |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Efficacy of CXCR4 Gene Silencing in Cancer Models
| Cell Line | Method | Assay | Endpoint | Result |
| MDA-MB-231 (Breast Cancer) | siRNA | Matrigel Invasion Assay | Inhibition of cell invasion | 84% reduction with combined siRNAs[2] |
| A-498 (Renal Cancer) | shRNA | MTT Assay | Inhibition of cell proliferation | 31.33% inhibition at Day 3[3][4] |
| A-498 (Renal Cancer) | shRNA | Western Blot | Reduction of CXCR4 protein | 88.33% reduction[3] |
| A-498 (Renal Cancer) | shRNA | Transwell Migration Assay | Inhibition of cell migration | 43.73% reduction[3][4] |
| A-498 (Renal Cancer) | shRNA | Matrigel Invasion Assay | Inhibition of cell invasion | 51.28% reduction[3][4] |
| QBC939 (Hilar Cholangiocarcinoma) | siRNA | qRT-PCR | Reduction of CXCR4 mRNA | Up to 86.42% reduction[5] |
| QBC939 (Hilar Cholangiocarcinoma) | siRNA | MTT Assay | Inhibition of cell proliferation | ~15% reduction at 72 hours[5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | CRISPR/Cas9 Knockout | Colony Formation Assay | Inhibition of cell proliferation | 55.5% reduction[6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | CRISPR/Cas9 Knockout | Transwell Migration Assay | Inhibition of cell migration | 70.2% reduction[6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | CRISPR/Cas9 Knockout | Matrigel Invasion Assay | Inhibition of cell invasion | 68.0% reduction[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and CXCR4 gene silencing.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound or CXCR4 gene silencing on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2-8 x 10³ cells per well and incubate overnight.
-
Treatment:
-
For this compound: Expose cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
For Gene Silencing: Transfect cells with CXCR4 siRNA/shRNA or a non-targeting control. After transfection for a specified period (e.g., 48 hours), cells may be re-seeded for the proliferation assay.
-
-
MTT Addition: Add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[7]
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of CXCR4 inhibition on the migratory capacity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.[8][9]
-
Creating the "Wound": Use a sterile 20 µL or 1 mL pipette tip to create a straight scratch across the cell monolayer.[8][9]
-
Washing: Gently wash the wells with PBS to remove detached cells.[8]
-
Treatment:
-
For this compound: Add fresh media containing the desired concentration of this compound or vehicle control.
-
For Gene Silencing: Perform the scratch assay on cells previously transfected with CXCR4 siRNA/shRNA or a control.
-
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a light microscope.[8]
-
Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure over time.[8]
Cell Invasion Assay (Matrigel Transwell Assay)
Objective: To evaluate the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8.0 µm pore size) with serum-free medium.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment:
-
For this compound: Resuspend cells in serum-free medium containing this compound or a vehicle control.
-
For Gene Silencing: Use cells previously transfected with CXCR4 siRNA/shRNA or a control.
-
-
Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., SDF-1 or fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Analysis: Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface of the membrane. Count the number of stained cells in multiple fields of view to quantify invasion.
Western Blot for CXCR4 Expression
Objective: To determine the protein levels of CXCR4 following gene silencing.
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CXCR4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. The following diagram illustrates the key pathways involved.
Caption: CXCR4 Signaling Pathways
Experimental Workflow: Matrigel Invasion Assay
The following diagram outlines the workflow for a typical Matrigel invasion assay used to assess the efficacy of CXCR4 inhibitors.
Caption: Matrigel Invasion Workflow
Discussion and Conclusion
Both this compound and CXCR4 gene silencing have demonstrated significant efficacy in inhibiting CXCR4-mediated cellular processes in cancer models. This compound, as a small molecule antagonist, offers the advantage of rapid, reversible, and dose-dependent inhibition. Its low nanomolar IC50 for blocking SDF-1 binding indicates high potency.
CXCR4 gene silencing, on the other hand, provides a way to reduce the total amount of receptor protein, which can lead to a more sustained inhibition. The data shows that high levels of knockdown of CXCR4 mRNA and protein can be achieved, resulting in substantial inhibition of cancer cell proliferation, migration, and invasion.[2][3][4][5][6]
A direct comparison of the efficacy of these two approaches is challenging due to the lack of studies employing both methods in the same experimental system. The choice between a small molecule inhibitor and a gene-silencing approach will depend on the specific research question, the experimental model, and the desired duration of inhibition. For acute and reversible inhibition, this compound is a suitable choice. For long-term and more profound reduction of CXCR4 signaling, gene silencing may be more appropriate.
References
- 1. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of CXCR4 Blocks Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Silencing of CXCR4 by RNA interference inhibits cell growth and metastasis in human renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing of CXCR4 Inhibits Tumor Cell Proliferation and Neural Invasion in Human Hilar Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of CXCR4 and CXCR7 knockout by CRISPR/Cas9 on the function of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-crt.org [e-crt.org]
- 8. Wound healing assay [bio-protocol.org]
- 9. med.virginia.edu [med.virginia.edu]
Unveiling the Selectivity of FC131 Tfa: A Comparative Guide to Chemokine Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a molecular probe is paramount. This guide provides a detailed comparison of FC131 Tfa's cross-reactivity with other chemokine receptors, supported by available experimental data and detailed methodologies.
This compound is a potent and well-characterized antagonist of the C-X-C chemokine receptor type 4 (CXCR4), playing a crucial role in studies related to HIV entry, cancer metastasis, and inflammation. Its utility as a research tool and potential therapeutic lead is intrinsically linked to its selectivity for CXCR4 over other chemokine receptors. This guide delves into the specifics of this compound's binding profile, offering a clear perspective on its target engagement and potential off-target effects.
Performance Comparison: this compound vs. Other Chemokine Receptors
Experimental evidence indicates a high degree of selectivity of this compound for its primary target, CXCR4. While comprehensive screening data across the entire chemokine receptor family for this compound is not extensively available in the public domain, existing studies and data on analogous compounds provide strong indicators of its specificity.
Binding Affinity and Functional Activity
This compound is known to inhibit the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4 with high affinity. The half-maximal inhibitory concentration (IC50) for this interaction is consistently reported to be in the low nanomolar range.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference Compound(s) |
| This compound | CXCR4 | [¹²⁵I]-SDF-1α Competition Binding | 4.5 | - |
Cross-Reactivity Profile
Direct investigations into the cross-reactivity of this compound have demonstrated a lack of significant binding to CXCR7, another receptor for CXCL12, and CCR5, a key receptor in HIV-1 entry. This high selectivity is a critical attribute for dissecting the specific roles of CXCR4 in physiological and pathological processes.
While a complete selectivity panel for this compound is not publicly available, data from other potent CXCR4 antagonists, such as BPRCX807, illustrate the typical high selectivity of this class of molecules. In a comprehensive screen, BPRCX807 exhibited over 100-fold selectivity for CXCR4 against a wide array of other chemokine receptors.
| Compound | Tested Receptors | Assay Type | Result |
| This compound Analogues | CXCR7, CCR5 | Functional Assays | No significant activity observed |
| BPRCX807 (representative CXCR4 antagonist) | 10 CCRs, 7 CXCRs, 1 CX3CR | β-arrestin assay | >100-fold selectivity for CXCR4 (<10% inhibition at 10 µM for other receptors) |
This high degree of selectivity underscores the utility of this compound as a specific tool for interrogating CXCR4-mediated signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, understanding the underlying experimental methodologies is crucial. The following are detailed protocols for key assays used to determine the binding affinity and functional activity of compounds like this compound against chemokine receptors.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.
-
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to CXCR4.
-
Materials:
-
Cell membranes prepared from cells expressing the chemokine receptor of interest (e.g., HEK293-CXCR4).
-
Radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of cell membranes.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radiolabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium influx induced by agonist binding to a G-protein coupled receptor.
-
Objective: To determine the functional antagonist activity of this compound at CXCR4.
-
Materials:
-
Cells endogenously or recombinantly expressing the chemokine receptor of interest (e.g., U937 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Receptor agonist (e.g., SDF-1α).
-
This compound at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Plate the loaded cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject the receptor agonist (SDF-1α) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The antagonist activity of this compound is determined by its ability to reduce the agonist-induced calcium signal. The IC50 value is calculated from the dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are critical for cell migration, proliferation, and survival. This compound acts by blocking this initial binding step.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is employed to evaluate the selectivity of a compound across a panel of receptors. This workflow typically involves both binding and functional assays.
Validating the Specificity of FC131 TFA for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FC131 trifluoroacetate (TFA), a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with other well-established CXCR4 antagonists. The data presented herein is curated from peer-reviewed scientific literature to offer an objective analysis of FC131's binding affinity, functional antagonism, and selectivity. Detailed experimental protocols and signaling pathway diagrams are included to support the validation of FC131's specificity for CXCR4.
Performance Comparison of CXCR4 Antagonists
The following tables summarize the quantitative data on the binding affinity and functional inhibition of FC131 in comparison to other known CXCR4 antagonists, namely AMD3100 and T140.
| Antagonist | Binding Affinity (IC50, nM) | Cell Line | Assay Type |
| FC131 | 4.5[1] | HEK293 | [¹²⁵I]-SDF-1 Competition |
| AMD3100 | 651 ± 37[2] | CCRF-CEM | SDF-1/CXCL12 Ligand Binding |
| T140 | 2.5 | - | - |
Table 1: Comparative Binding Affinities of CXCR4 Antagonists. This table outlines the half-maximal inhibitory concentration (IC50) required for each antagonist to displace a radiolabeled ligand from the CXCR4 receptor. Lower values indicate higher binding affinity.
| Antagonist | Chemotaxis Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) | Cell Line |
| FC131 | Data not available | Data not available | - |
| AMD3100 | 51 ± 17[2] | 572 ± 190[2] | CCRF-CEM |
| T140 | Data not available | Data not available | - |
Table 2: Functional Antagonism of CXCR4 Signaling. This table presents the IC50 values for the inhibition of key CXCR4-mediated functions, chemotaxis and calcium mobilization. Lower values indicate more potent functional antagonism.
Specificity Profile of FC131
Studies have demonstrated that FC131 and its analogues are selective antagonists for CXCR4. Specifically, they did not show inhibitory activity against the chemokine receptor CCR5, which is utilized by some strains of HIV-1 for cellular entry.[3] Furthermore, amidine-containing analogues of FC131 were also shown to be selective for CXCR4 and did not target CXCR7, another receptor for the natural CXCR4 ligand, SDF-1.[3]
In contrast, a comprehensive selectivity profile for AMD3100 showed no cross-reactivity with a panel of other chemokine receptors, including CXCR1, CXCR2, CXCR3, and CCR1 through CCR9.[4]
Experimental Methodologies
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to its receptor.
Objective: To determine the binding affinity (IC50) of FC131 for the CXCR4 receptor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing CXCR4 are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a cold lysis buffer. The membrane fraction is then pelleted by centrifugation and resuspended in an assay buffer.
-
Competition Reaction: A constant concentration of [¹²⁵I]-SDF-1α (the radiolabeled natural ligand for CXCR4) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (FC131, AMD3100, or T140).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To assess the functional antagonism of FC131 on CXCR4-mediated cell migration.
Protocol:
-
Cell Preparation: A T-cell line endogenously expressing CXCR4, such as Jurkat or SupT1 cells, is used. Cells are washed and resuspended in a serum-free medium.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Chemoattractant and Antagonist Addition: The lower chamber is filled with a medium containing SDF-1α (the chemoattractant). The cells, pre-incubated with varying concentrations of the CXCR4 antagonist (e.g., FC131), are added to the upper chamber.
-
Incubation: The chamber is incubated for several hours to allow cell migration through the membrane.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% is calculated as the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium release triggered by ligand binding to a G-protein coupled receptor like CXCR4.
Objective: To evaluate the inhibitory effect of FC131 on CXCR4-mediated calcium signaling.
Protocol:
-
Cell Loading: Cells expressing CXCR4 (e.g., CCRF-CEM) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with different concentrations of the CXCR4 antagonist.
-
Stimulation: The cells are then stimulated with a constant concentration of SDF-1α.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye over time using a fluorometric plate reader.[5]
-
Data Analysis: The concentration of the antagonist that inhibits the SDF-1α-induced calcium flux by 50% is determined as the IC50 value.
β-Arrestin Recruitment Assay
This assay assesses the antagonist's effect on the interaction between the activated CXCR4 receptor and β-arrestin, a key protein in receptor desensitization and signaling.
Objective: To determine if FC131 blocks the recruitment of β-arrestin to the activated CXCR4 receptor.
Protocol:
-
Cell Line: A cell line (e.g., HEK293T) is engineered to co-express CXCR4 fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[6]
-
Antagonist and Ligand Treatment: The cells are pre-incubated with the antagonist (FC131) followed by stimulation with SDF-1α.
-
Enzyme Complementation: If SDF-1α activates CXCR4 and recruits β-arrestin, the two enzyme fragments come into proximity, forming a functional enzyme.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: The ability of the antagonist to reduce the signal indicates its inhibitory effect on β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Caption: CXCR4 Signaling Pathway and FC131's Point of Intervention.
Caption: General Experimental Workflow for Validating FC131 Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CXCR4 Antagonists: FC131 Tfa and T140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent CXCR4 antagonists, FC131 Tfa and T140. Both molecules are potent inhibitors of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor implicated in a variety of physiological and pathological processes, including HIV entry, cancer metastasis, and inflammatory responses. This document outlines their biochemical properties, mechanism of action, and functional activity, supported by experimental data and detailed protocols.
At a Glance: this compound vs. T140
| Feature | This compound | T140 |
| Molecular Type | Cyclic Pentapeptide | 14-amino acid peptide |
| Origin | Derived from T140 | Derived from polyphemusin II, a peptide from the American horseshoe crab |
| Mechanism of Action | Competitive Antagonist of CXCR4 | Competitive Antagonist of CXCR4 |
| Reported IC50 (SDF-1/CXCL12 Binding) | 4.5 nM[1], ~4 nM[2], 0.74 µM (in a specific assay)[3] | ~4 nM[2], 2.5 nM[4] |
| Functional Activity | Inhibition of CXCL12-induced signaling and cell migration | Inhibition of CXCL12-induced signaling and cell migration |
Note: The trifluoroacetate (Tfa) salt of FC131 is a commonly used formulation.
Introduction to FC131 and T140
T140 is a 14-amino acid peptide that was identified as a potent and specific antagonist of the CXCR4 receptor.[5] Its discovery paved the way for the development of novel therapeutics targeting the CXCL12/CXCR4 axis. FC131 is a smaller, cyclic pentapeptide derived from T140, designed to retain the key pharmacophoric elements of its parent molecule in a more compact and potentially more drug-like scaffold.[6] Both compounds function by competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, to CXCR4.
Performance Comparison: Binding Affinity and Functional Activity
Direct head-to-head comparisons of FC131 and T140 in the same experimental settings are limited in publicly available literature, leading to some variability in reported potency.
One study suggests that the IC50 value of FC131 for inhibiting the binding of a radiolabeled SDF-1 analog to CXCR4 is approximately 4 nM, which is reported to be identical to that of T140.[2] Another source states a slightly more potent IC50 of 2.5 nM for T140.[4] However, a different study reported a significantly higher IC50 of 0.74 µM for FC131 in a particular binding assay.[3] A highly potent analog of T140, 4F-benzoyl-TN14003, demonstrated an IC50 of 0.54-0.65 nM in inhibiting CXCL12-mediated cell migration.
This variability underscores the importance of evaluating compounds under identical experimental conditions. The available data suggests that both FC131 and T140 are potent CXCR4 antagonists with nanomolar affinities, though their relative potency may vary depending on the specific assay conditions.
Mechanism of Action: Antagonism of the CXCL12/CXCR4 Signaling Pathway
Both FC131 and T140 exert their biological effects by acting as competitive antagonists at the CXCR4 receptor. They bind to CXCR4 and prevent its interaction with its endogenous ligand, CXCL12. This blockade inhibits the downstream signaling cascades initiated by CXCL12 binding.
The CXCL12/CXCR4 signaling pathway is a crucial regulator of cell trafficking, proliferation, and survival. Upon CXCL12 binding, CXCR4, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways primarily through the Gαi subunit. This leads to a cascade of events including:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration.
-
PI3K/Akt Pathway Activation: This pathway is critical for cell survival and proliferation.
-
MAPK/ERK Pathway Activation: This pathway is involved in cell growth, differentiation, and migration.
By blocking the initial ligand-receptor interaction, FC131 and T140 effectively shut down these downstream signaling events.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing CXCR4 (e.g., HEK293-CXCR4) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1) and varying concentrations of the competitor compound (FC131 or T140).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium influx induced by CXCL12.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. munin.uit.no [munin.uit.no]
- 5. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of FC131 Tfa Against Other CXCR4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of FC131 Tfa, a notable CXCR4 antagonist, with other leading antagonists in the field. The comparative analysis is supported by experimental data from preclinical studies, with a focus on anti-tumor activity in cancer models. This document is intended to serve as a resource for researchers engaged in the development of novel therapeutics targeting the CXCR4 signaling pathway.
Introduction to CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in various physiological and pathological processes, including cancer progression, metastasis, and HIV infection. Its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a crucial role in tumor cell proliferation, survival, and migration. The development of CXCR4 antagonists is a promising therapeutic strategy to disrupt this signaling axis and inhibit disease progression. This compound is a potent peptide-based CXCR4 antagonist that has demonstrated significant inhibitory activity. This guide evaluates its in vivo performance alongside other well-characterized CXCR4 antagonists such as Plerixafor (AMD3100), BL-8040, and LY2510924.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies comparing this compound with other CXCR4 antagonists are limited in the public domain, this section compiles available data on the individual efficacy of these compounds in preclinical cancer models.
This compound
Plerixafor (AMD3100)
Plerixafor is an FDA-approved CXCR4 antagonist used for mobilizing hematopoietic stem cells. Its anti-cancer properties have also been investigated in various preclinical models.
-
Tumor Growth Inhibition: In a murine model of glioblastoma, Plerixafor has been shown to decrease tumor growth both as a single agent and in combination with other therapies.
-
Modulation of the Tumor Microenvironment: Plerixafor can induce the accumulation of T cells within tumors, suggesting a role in enhancing anti-tumor immune responses. In pancreatic ductal adenocarcinoma models, it has been shown to synergize with anti-PD-L1 therapy to reduce tumor size.
BL-8040 (Motixafortide)
BL-8040 is a peptide-based CXCR4 antagonist that has demonstrated robust anti-tumor activity in preclinical and clinical studies.
-
Induction of Apoptosis and Mobilization of Cancer Cells: BL-8040 has been shown to induce apoptosis in cancer cells and mobilize them from the protective bone marrow niche, thereby sensitizing them to chemotherapy.
-
Immune System Activation: In a mouse model of cancer, BL-8040 increased the infiltration of anti-tumor-specific T cells into the tumor microenvironment, leading to reduced tumor growth and prolonged survival.
LY2510924
LY2510924 is a cyclic peptide CXCR4 antagonist that has shown promising anti-tumor effects in a range of preclinical cancer models.
-
Dose-Dependent Tumor Growth Inhibition: LY2510924 exhibited dose-dependent inhibition of tumor growth in human xenograft models of non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer.
-
Inhibition of Metastasis: In a breast cancer metastasis model, LY2510924 was found to inhibit the migration and homing of tumor cells to the lungs.
Data Summary Table
| Antagonist | Chemical Class | Key In Vivo Efficacy Findings | Cancer Models |
| This compound | Peptide | Data not readily available | - |
| Plerixafor (AMD3100) | Bicyclam | Decreased tumor growth, increased T-cell infiltration | Glioblastoma, Pancreatic Cancer |
| BL-8040 | Peptide | Induced apoptosis, mobilized cancer cells, increased T-cell infiltration | Various hematological and solid tumors |
| LY2510924 | Cyclic Peptide | Dose-dependent tumor growth inhibition, inhibited metastasis | Non-Hodgkin Lymphoma, Renal Cell Carcinoma, Lung Cancer, Colon Cancer, Breast Cancer |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo xenograft studies commonly used to assess the efficacy of CXCR4 antagonists.
General Xenograft Tumor Model Protocol
This protocol outlines the fundamental steps for establishing and utilizing a xenograft model to evaluate the anti-tumor efficacy of a test compound.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach the desired confluence for injection.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g., serum-free medium or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test antagonist (e.g., this compound) is administered at a specified dose and schedule (e.g., daily subcutaneous injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes and survival are also monitored.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), animals are euthanized, and tumors and other organs may be collected for further analysis (e.g., histology, flow cytometry, or RNA sequencing).
Signaling Pathway and Experimental Workflow Diagrams
CXCR4 Signaling Pathway
Validating FC131 Tfa's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FC131 Tfa, a potent CXCR4 antagonist, and its effects on key downstream signaling pathways. By objectively comparing its performance with the well-established CXCR4 inhibitor, Plerixafor (also known as AMD3100), this document serves as a valuable resource for researchers investigating CXCR4-mediated cellular processes and professionals involved in drug development.
Introduction to this compound and CXCR4 Signaling
This compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4][5] The interaction of CXCR4 with its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), activates several intracellular signaling cascades crucial for cell survival, proliferation, and migration. Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including HIV-1 infection, cancer metastasis, and inflammatory conditions.
The primary downstream signaling pathways activated by CXCR4 include:
-
PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation.
-
MAPK/ERK Pathway: This cascade is heavily involved in cell growth, differentiation, and division.
By blocking the binding of CXCL12 to CXCR4, antagonists like this compound are expected to inhibit the activation of these critical pathways. This guide presents available data on the inhibitory effects of this compound and compares it with Plerixafor.
Comparative Analysis of Downstream Signaling Inhibition
This section provides a summary of the inhibitory effects of this compound and Plerixafor on the PI3K/Akt and MAPK/ERK pathways. The data is presented in a tabular format for ease of comparison.
| Pathway Component | Assay Type | This compound (IC50) | Plerixafor (AMD3100) (IC50/Effect) | Reference |
| PI3K/Akt Pathway | ||||
| p-Akt (Ser473) | Western Blot | Data Not Available | Inhibition of CXCL12-induced Akt phosphorylation observed.[6][7] | [6][7] |
| MAPK/ERK Pathway | ||||
| p-ERK1/2 (Thr202/Tyr204) | Western Blot/ELISA | Data Not Available | Inhibition of CXCL12-induced ERK1/2 phosphorylation observed.[3][4][5][8] | [3][4][5][8] |
Experimental Protocols
Detailed methodologies for key experiments to validate the effect of this compound on CXCR4 downstream signaling are provided below.
Western Blot for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
This protocol is for the semi-quantitative analysis of the inhibition of CXCL12-induced Akt and ERK phosphorylation by this compound.
a. Cell Culture and Treatment:
-
Seed CXCR4-expressing cells (e.g., Jurkat, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound or Plerixafor (as a positive control) for 1 hour.
-
Stimulate the cells with an optimal concentration of CXCL12 (e.g., 100 ng/mL) for a predetermined time (e.g., 5-15 minutes) to induce maximal phosphorylation of Akt and ERK.
-
Include a vehicle-treated control and a CXCL12-only control.
b. Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the CXCL12-only control.
ELISA for Phospho-ERK1/2 (pT202/Y204)
This protocol provides a quantitative method for measuring the inhibition of CXCL12-induced ERK phosphorylation.
a. Cell Lysis and Sample Preparation:
-
Follow the cell culture and treatment steps as described in the Western Blot protocol (Section 1a).
-
Lyse the cells using the lysis buffer provided in a commercially available phospho-ERK1/2 ELISA kit.
-
Determine the protein concentration of the lysates.
b. ELISA Procedure (example based on a sandwich ELISA format):
-
Add equal amounts of protein lysate to the wells of the microplate pre-coated with a capture antibody for total ERK1/2.
-
Add the detection antibody (specific for phospho-ERK1/2) to the wells.
-
Incubate as per the manufacturer's instructions to allow for the formation of the immunocomplex.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a colorimetric or chemiluminescent signal.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
c. Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of phospho-ERK1/2 in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the CXCR4 signaling pathways and a general experimental workflow for validating the effects of this compound.
Caption: CXCR4 signaling pathways inhibited by this compound.
Caption: Workflow for validating this compound's inhibitory effect.
References
- 1. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 2. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMD3100 is a potent antagonist at CXCR4R334X, a hyperfunctional mutant chemokine receptor and cause of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CXCL12/CXCR4 signaling-mediated ERK1/2 activation in spinal cord contributes to the pathogenesis of postsurgical pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule and Peptide CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including cancer, HIV, and inflammatory conditions.[1][2][3] Its activation by its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), triggers a cascade of signaling events that regulate cell migration, proliferation, and survival.[4][5][6] Consequently, the development of CXCR4 antagonists to block this signaling axis has been a major focus of drug discovery efforts, leading to a diverse landscape of both small molecule and peptide-based inhibitors.[2][7][8] This guide provides an objective, data-driven comparison of these two classes of antagonists, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
At a Glance: Small Molecules vs. Peptides
| Feature | Small Molecule Antagonists | Peptide Antagonists |
| Molecular Weight | Typically < 900 Da | Typically > 500 Da |
| Binding Site | Often bind to the transmembrane core or allosteric sites | Primarily interact with the extracellular domains of the receptor |
| Oral Bioavailability | Generally higher potential for oral administration | Typically low due to proteolytic degradation |
| Specificity | Can be challenging to achieve high specificity | Often exhibit high specificity and affinity |
| Manufacturing | Generally more cost-effective and scalable chemical synthesis | Can be more complex and costly to produce |
| Examples | Plerixafor (AMD3100), Mavorixafor, MSX-122 | Motixafortide (BL-8040), T140, LY2510924, BKT140 |
Performance Data: A Quantitative Comparison
The efficacy of CXCR4 antagonists is evaluated through a variety of in vitro and in vivo assays. Below is a summary of reported performance data for representative small molecule and peptide antagonists.
In Vitro Performance
| Antagonist | Class | Target Cell Line | Binding Affinity (IC50/Ki) | Functional Activity (IC50) | Reference |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | CEM (T-lymphoblast) | IC50: 44 nM (125I-SDF-1α binding) | IC50: 7.8 nM (Ca2+ flux) | [9] |
| Mavorixafor (Xolremdi®) | Small Molecule | Not Specified | Not Specified | Not Specified | [7] |
| MSX-122 | Small Molecule | Breast, Lung, Head/Neck Cancer Cells | Not Specified | Potent inhibition of metastasis and inflammation | [9] |
| IT1t | Small Molecule | TZM-bl reporter cells | Ki: 0.6 nM | IC50: 5 nM (HIV-1 infection) | [10] |
| Motixafortide (BL-8040) | Peptide (Cyclic) | Not Specified | Not Specified | Not Specified | [7] |
| T140 Analogs (e.g., TC14012) | Peptide | CHO-CXCR4 cells | IC50: 2.47 nM (Ac-TC14012) | Not Specified | [11] |
| LY2510924 | Peptide (Cyclic) | Various solid tumor models | Potent and selective | Inhibits proliferation and chemotaxis | [12] |
| BKT140 | Peptide | NSCLC cell lines (H460, A549) | Not Specified | Reduced colony formation and proliferation | [13][14] |
In Vivo Efficacy
| Antagonist | Class | Animal Model | Key Findings | Reference |
| Plerixafor (AMD3100) | Small Molecule | Mouse models of various cancers | Mobilizes hematopoietic stem cells, reduces metastasis | [2][12] |
| BPRCX807 | Small Molecule | Hepatocellular carcinoma mouse model | Superior in vitro and in vivo efficacy compared to AMD3100 | [15] |
| BKT140 | Peptide | NSCLC xenograft mice | Significantly delayed tumor development | [13][14] |
| Peptide R, I, S | Peptide | Syngeneic mice with melanoma or osteosarcoma | Limited lung metastasis formation and inhibited primary tumor growth | [16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the CXCR4 signaling pathway and the experimental workflows used to assess their activity.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. These pathways are central to the cellular responses mediated by this receptor.
Caption: CXCR4 signaling cascade upon CXCL12 binding.
Experimental Workflow: Binding Affinity Assay
A common method to determine the binding affinity of a CXCR4 antagonist is a competitive binding assay.
Caption: Workflow for a competitive binding assay.
Experimental Workflow: Functional Assay (Calcium Flux)
Functional assays measure the ability of an antagonist to block the physiological response to ligand binding, such as intracellular calcium mobilization.
Caption: Workflow for a calcium flux functional assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of a test compound for the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., CEM, CHO-CXCR4)
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, CaCl2)
-
Radiolabeled ligand (e.g., [¹²⁵I]SDF-1α)
-
Test antagonist at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled SDF-1α)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and resuspend CXCR4-expressing cells in binding buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add binding buffer, the test antagonist at various dilutions, and the radiolabeled ligand at a fixed concentration (typically at its Kd value).
-
Incubation: Add the cell suspension to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit CXCL12-induced intracellular calcium flux.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
CXCL12
-
Test antagonist at various concentrations
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument
Procedure:
-
Cell Loading: Incubate the CXCR4-expressing cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Addition: Add the test antagonist at various concentrations to the cells and incubate for a specified period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in a fluorometric reader. Establish a baseline fluorescence reading. Add CXCL12 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50 value for the inhibition of calcium mobilization.
Conclusion
Both small molecule and peptide CXCR4 antagonists have demonstrated significant therapeutic potential. Small molecules offer the advantage of potential oral bioavailability, which is a significant factor for chronic disease management.[7] Peptides, on the other hand, often exhibit higher specificity and potency.[17] The choice between these two classes of antagonists will depend on the specific therapeutic application, desired pharmacokinetic properties, and the target disease. The recent FDA approvals of both a peptide (motixafortide) and an oral small molecule (mavorixafor) underscore the clinical viability and importance of both approaches in targeting the CXCR4 signaling axis.[7] Continued research and head-to-head clinical comparisons will be crucial in defining the optimal use of these promising therapeutic agents.
References
- 1. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule and peptide-based CXCR4 modulators as therapeutic agents. A patent review for the period from 2010 to 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 10. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the therapeutic candidates targeting CXCR4? [synapse.patsnap.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling FC131 Tfa
Compound: FC131 Tfa is the trifluoroacetic acid (TFA) salt of FC131, a CXCR4 antagonist. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the well-documented hazards of trifluoroacetic acid, which is a primary component and a highly corrosive and toxic chemical.[1][2][3][4][5] Researchers, scientists, and drug development professionals must handle this compound with extreme caution in a well-equipped laboratory setting.
Immediate Safety Concerns:
Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[2][4][5][6][7] Contact with skin may lead to burns that are not immediately apparent, with blisters and pain developing hours after exposure.[2] Inhalation of vapors can be suffocating and cause serious lung damage.[2][8] Ingestion is toxic and can cause severe damage to the digestive tract.[2][9]
Personal Protective Equipment (PPE) Summary:
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Low Volume (<500 mL) Handling | Nitrile gloves (double gloving recommended)[3] | ANSI-approved chemical splash goggles[2] | Fully buttoned laboratory coat, long pants, and closed-toe shoes[2][3] | Properly functioning chemical fume hood[2][3] |
| High Volume (>500 mL) Handling | Heavy-duty gloves (e.g., butyl rubber, Viton)[2][10] | Chemical splash goggles and a face shield[2] | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes[2] | Properly functioning chemical fume hood[2] |
| Operations Outside a Fume Hood | Heavy-duty gloves (e.g., butyl rubber, Viton) | Full-face respirator may be required; contact Environmental Health & Safety (EH&S) for assessment[2] | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes | A respiratory protection analysis by EH&S is necessary[2] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a procedural workflow for the safe handling of this compound from receipt to experimental use.
Receiving and Storage:
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's emergency procedures for chemical spills.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[9][10] The storage container should be kept tightly closed and upright to prevent leakage.[2] Do not store in metal containers.[2][9]
Preparation for Experimental Use:
-
Pre-use Checklist:
-
Ensure a properly functioning chemical fume hood is available.[2]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[8][11]
-
Assemble all necessary PPE as outlined in the table above.
-
Have a spill kit readily available. The kit should contain an absorbent material like vermiculite or dry sand.[8]
-
-
Aliquotting and Dilution:
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.[8] Improper disposal can lead to environmental contamination and pose a significant health risk.
Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with acidic and fluorinated waste.
-
Organic Waste: If this compound is used in organic solvents, collect this waste separately in a designated chlorinated or halogenated solvent waste container.
-
Solid Waste: All disposable items contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste bag or container.[11]
Neutralization (for Aqueous Waste):
-
Under certain institutional guidelines and with proper safety precautions, aqueous waste containing TFA may be neutralized before disposal. This procedure should only be performed by trained personnel in a fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic waste while stirring. Monitor the pH until it is between 6 and 8.
-
This process may generate gas, so it must be done with caution to avoid splashing and pressure buildup.
-
Even after neutralization, the waste may still be considered hazardous due to the presence of the fluorinated organic component and should be disposed of through the institution's hazardous waste management program.
Final Disposal:
-
All this compound waste, whether neutralized or not, must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8]
-
Never pour this compound waste down the drain.[12]
-
For the disposal of PFA-containing materials, options such as incineration, hazardous waste landfilling, or deep well injection may be utilized by specialized waste management services.[13]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response Workflow:
Caption: Spill response workflow for this compound.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3][9] Seek immediate medical attention.[9]
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. amherst.edu [amherst.edu]
- 4. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. americanbio.com [americanbio.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
